Ethyl isobutyl amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-7-5-6(2)3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUJDLKYOWMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333813 | |
| Record name | Ethyl isobutyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-60-2 | |
| Record name | Ethyl isobutyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Isobutyl Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl isobutyl amine (also known as N-ethyl-2-methylpropan-1-amine), a secondary amine with applications in various chemical syntheses. This document details key synthetic routes, including reductive amination and direct alkylation, providing experimental protocols and quantitative data to support researchers in the lab.
Introduction to this compound
This compound is a valuable building block in organic synthesis. Its structure, featuring both a linear ethyl group and a branched isobutyl group attached to a nitrogen atom, imparts specific physical and chemical properties that are leveraged in the development of more complex molecules.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 13205-60-2 |
| Molecular Formula | C6H15N |
| Molecular Weight | 101.19 g/mol |
| IUPAC Name | N-ethyl-2-methylpropan-1-amine |
| Synonyms | Ethylisobutylamine, N-Ethylisobutylamine |
Core Synthesis Pathways
The synthesis of this compound can be achieved through several strategic pathways. This guide focuses on the most prevalent and practical methods: reductive amination and direct alkylation.
Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines.[2][3] This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[2] This one-pot reaction is often preferred due to its high selectivity and milder reaction conditions compared to other methods.[2]
Two primary reductive amination routes for the synthesis of this compound are:
-
Route A: Reaction of 2-butanone with isobutylamine.
-
Route B: Reaction of isobutyraldehyde with ethylamine.
A variety of reducing agents can be employed in reductive amination, with sodium borohydride (NaBH₄), sodium cyanoboxyhydride (NaBH₃CN), and catalytic hydrogenation being the most common. Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde or ketone.[2]
General Experimental Workflow for Reductive Amination
This pathway involves the reaction of 2-butanone with isobutylamine to form the intermediate N-isobutyl-2-butanimine, which is then reduced to this compound.
Experimental Protocol (General)
A general procedure for this type of transformation involves dissolving 2-butanone and a slight excess of isobutylamine in a suitable solvent such as methanol or ethanol. The mixture is stirred at room temperature to facilitate the formation of the imine. Subsequently, a reducing agent like sodium borohydride is added portion-wise while controlling the temperature. The reaction is monitored for completion, followed by a standard aqueous workup and purification by distillation.
Table 2: Quantitative Data for Reductive Amination of 2-Butanone with Isobutylamine
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Butanone | Isobutylamine | NaBH₄ | Methanol | 0 to RT | 12-24 | 60-75 | General Procedure[2][4] |
| 2-Butanone | Isobutylamine | H₂/Raney Ni | Ethanol | 90 | 4-8 | 70-85 | [5][6] |
| 2-Butanone | Isobutylamine | H₂/PtO₂ | Ethanol | RT | 12-16 | >90 | [2] |
This alternative reductive amination pathway utilizes isobutyraldehyde and ethylamine as starting materials. The reaction proceeds through the formation of the imine, N-ethylisobutylideneamine, which is then reduced to the final product.
Experimental Protocol (General)
Similar to the previous method, isobutyraldehyde and ethylamine are dissolved in a suitable solvent. Due to the higher reactivity of aldehydes, the imine formation is typically faster. A reducing agent is then introduced to yield this compound. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is also a highly effective method for this transformation.[7]
Table 3: Quantitative Data for Reductive Amination of Isobutyraldehyde with Ethylamine
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isobutyraldehyde | Ethylamine | NaBH(OAc)₃ | Dichloromethane | RT | 4-12 | 85-95 | General Procedure[2] |
| Isobutyraldehyde | Ethylamine | H₂/Pd/C | Ethanol | RT | 2-6 | >90 | [7][8] |
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a specific type of reductive amination where formic acid or a derivative, such as ammonium formate or formamide, serves as both the reducing agent and the source of the amino group (in the case of ammonia) or as a reducing agent for a pre-formed imine.[5][9][10] This reaction is typically carried out at high temperatures.[5][9]
Experimental Protocol (General)
In a typical Leuckart-Wallach reaction, a ketone (2-butanone) is heated with an amine (isobutylamine) and an excess of formic acid. The reaction temperature is generally maintained between 160-190°C for several hours.[9][11] The reaction mixture is then cooled, made alkaline, and the product is extracted and purified.
Table 4: Quantitative Data for the Leuckart-Wallach Reaction
| Reactant 1 | Reactant 2 | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Butanone | Isobutylamine | Formic Acid | 160-170 | 4-8 | 50-70 | [9][11] |
Direct Alkylation
Direct alkylation involves the reaction of a primary amine with an alkyl halide. In the context of this compound synthesis, this would involve the reaction of isobutylamine with an ethyl halide (e.g., ethyl bromide or ethyl iodide). While straightforward in principle, this reaction can be difficult to control, often leading to over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[12] Using a large excess of the starting amine can favor monoalkylation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to N-Ethylisobutylamine (CAS: 13205-60-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethylisobutylamine, a secondary aliphatic amine utilized as a versatile intermediate and building block in organic synthesis. The document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and safety information, tailored for professionals in research and development.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical and Computed Properties of N-Ethylisobutylamine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-ethyl-2-methylpropan-1-amine | [1] |
| Synonyms | Ethyl isobutyl amine, N-Isobutyl ethyl amine | [1] |
| CAS Number | 13205-60-2 | [1] |
| Molecular Formula | C6H15N | [1] |
| Molecular Weight | 101.19 g/mol | [1] |
| Boiling Point | ~110-115 °C (Estimated) | |
| Density | ~0.74 g/cm³ (Estimated) | |
| Computed XLogP3-AA | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Rotatable Bond Count | 3 |[1] |
Synthesis of N-Ethylisobutylamine
A common and efficient method for synthesizing secondary amines like N-Ethylisobutylamine is through one-pot reductive amination. This process involves the reaction of an aldehyde (isobutyraldehyde) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine using a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][3][4]
Caption: Workflow for the synthesis of N-Ethylisobutylamine via reductive amination.
Experimental Protocol: Reductive Amination Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isobutyraldehyde (1.0 eq) and methanol as the solvent.
-
Amine Addition: Add ethylamine (1.0-1.2 eq) to the solution. A catalytic amount of an acid, such as acetic acid, can be added to facilitate imine formation.[5] Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure.
-
Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude N-Ethylisobutylamine can be purified by fractional distillation under atmospheric pressure to yield the final product.
Spectroscopic and Analytical Profile
The structural identification of N-Ethylisobutylamine is confirmed through standard spectroscopic techniques. The following tables summarize the expected characteristic signals.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H NMR | -CH₂- (Ethyl) | ~2.5 - 2.7 | Quartet (q), adjacent to NH and CH₃ |
| -CH₃ (Ethyl) | ~1.0 - 1.2 | Triplet (t), adjacent to CH₂ | |
| -CH₂- (Isobutyl) | ~2.3 - 2.5 | Doublet (d), adjacent to NH and CH | |
| -CH- (Isobutyl) | ~1.7 - 1.9 | Multiplet (m), adjacent to CH₂ and 2x CH₃ | |
| -CH₃ (Isobutyl) | ~0.8 - 1.0 | Doublet (d), adjacent to CH | |
| N-H | ~0.5 - 2.0 | Broad singlet (br s), exchangeable with D₂O | |
| ¹³C NMR | -CH₂- (Ethyl) | ~45 - 50 | Carbon adjacent to nitrogen. |
| -CH₃ (Ethyl) | ~14 - 16 | ||
| -CH₂- (Isobutyl) | ~58 - 62 | Carbon adjacent to nitrogen. | |
| -CH- (Isobutyl) | ~28 - 32 |
| | -CH₃ (Isobutyl) | ~20 - 22 | |
Note: Predicted shifts are based on typical values for aliphatic amines. Actual values may vary based on solvent and concentration.[6]
Table 3: Expected IR and Mass Spectrometry Data
| Technique | Feature | Expected Value / Observation |
|---|---|---|
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (weak, single band for 2° amine)[7][8] |
| C-H Stretch (sp³) | 2850 - 2960 cm⁻¹ (strong) | |
| C-N Stretch | 1020 - 1250 cm⁻¹ (medium)[7][8] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 101 (Odd value, consistent with the Nitrogen Rule)[9][10] |
| (Electron Impact) | Base Peak / Major Fragment | m/z = 86; from α-cleavage (loss of a methyl radical, •CH₃) |
| | Other Major Fragments | m/z = 58; from α-cleavage (loss of a propyl radical, •C₃H₇)[9] |
Chemical Reactivity and Applications in Drug Development
As a secondary amine, N-Ethylisobutylamine serves as a nucleophile and a base. Its primary utility in research and drug development is as a synthetic intermediate for the construction of more complex molecules, particularly those requiring a specific N-alkylated moiety.
Caption: General reactivity of N-Ethylisobutylamine with common electrophiles.
-
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows it to react readily with electrophiles. It can be further alkylated with alkyl halides to form tertiary amines or acylated with acyl chlorides or anhydrides to produce tertiary amides. These reactions are fundamental in building molecular complexity.[11]
-
Role as a Molecular Scaffold: Simple secondary amines are valuable starting points in fragment-based drug discovery (FBDD). They provide a vector for growing a molecular fragment in a protein's binding pocket, potentially increasing potency and selectivity. The isobutyl and ethyl groups can influence properties such as lipophilicity and steric interactions, which are critical for binding affinity and metabolic stability.[11]
-
Intermediate for Biologically Active Compounds: While direct use in a marketed drug is not prominently documented, N-Ethylisobutylamine serves as a precursor for more functionalized amines and amides that are scaffolds in various therapeutic areas. For instance, substituted amines are core components of many antihistamines, antipsychotics, and antiarrhythmic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Ethylisobutylamine is not widely available, data from structurally similar, short-chain aliphatic amines (e.g., N-Ethylmethylamine) can be used for guidance. These compounds are typically flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[12][13]
Table 4: GHS Hazard Information (Representative)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion | Category 1A/1B | H314: Causes severe skin burns and eye damage. |
Note: This information is based on similar chemicals and should be confirmed with a supplier-specific SDS before handling.
Handling and Storage Recommendations:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. N-ethyl-2-methylpropan-1-amine|13205-60-2 - MOLBASE Encyclopedia [m.molbase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2 | Chemsrc [chemsrc.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Ethyl-N-methylpropan-1-amine | C6H15N | CID 521169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Constants of N-ethylisobutylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical constants of N-ethylisobutylamine, also identified by its IUPAC name N-ethyl-2-methylpropan-1-amine and CAS number 13205-60-2. This document is intended to serve as a valuable resource for professionals in research and development who require accurate and readily accessible data on this compound.
Core Physical and Chemical Properties
N-ethylisobutylamine is a secondary amine with a variety of applications in chemical synthesis. A summary of its fundamental properties is provided below.
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-methylpropan-1-amine | [1] |
| Synonyms | Ethyl isobutyl amine, N-isobutyl ethyl amine | [1] |
| CAS Number | 13205-60-2 | [1][2] |
| Molecular Formula | C6H15N | [1] |
| Molecular Weight | 101.19 g/mol | [1] |
Quantitative Physical Data
The following table summarizes the key physical constants for N-ethylisobutylamine. It is important to note that while some values are experimentally determined, others are estimations and should be treated as such.
| Physical Constant | Value | Units | Notes | Source |
| Boiling Point | 97.5 | °C | [2] | |
| Melting Point | -87.87 | °C | Estimated | [2] |
| Density | 0.7300 | g/cm³ | [2] | |
| Refractive Index | 1.3985 | nD | [2] | |
| pKa | 10.76 ± 0.28 | Predicted | [2] |
Experimental Protocols
Accurate determination of physical constants is crucial for the reliable application of chemical compounds. The following sections outline the general methodologies for measuring the key physical properties of liquid amines like N-ethylisobutylamine.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping into the condenser at a constant rate. This temperature is the boiling point.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property. For liquids, it is often determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
It is then filled with the liquid sample, ensuring no air bubbles are present, and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and the process is repeated.
-
The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference substance.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is commonly measured using a refractometer, such as an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.
Synthetic Workflow
A plausible synthetic route for N-ethylisobutylamine is the reductive amination of isobutyraldehyde with ethylamine. This common method for forming secondary amines involves the formation of an intermediate imine followed by its reduction.
Caption: Reductive amination synthesis of N-ethylisobutylamine.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Isobutyl Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isobutyl amine, systematically named N-ethyl-2-methylpropan-1-amine, is a secondary amine with a variety of applications in organic synthesis and as a building block for more complex molecules. Its structure, characterized by the presence of both an ethyl and an isobutyl group attached to a central nitrogen atom, dictates its physicochemical properties and reactivity. This guide provides a detailed overview of its molecular structure, bonding, and key characterization data.
Molecular Structure and Identification
The molecular structure of this compound consists of a central nitrogen atom bonded to an ethyl group, an isobutyl group, and a hydrogen atom. The isobutyl group introduces steric bulk near the nitrogen atom, which influences its reactivity and physical properties.
The IUPAC name for this compound is N-ethyl-2-methylpropan-1-amine.[1] This name precisely describes the arrangement of the alkyl groups around the amine nitrogen.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates.
| Property | Value | Reference |
| IUPAC Name | N-ethyl-2-methylpropan-1-amine | [1] |
| Synonyms | This compound, N-Ethylisobutylamine | [2] |
| CAS Number | 13205-60-2 | [3][4] |
| Molecular Formula | C₆H₁₅N | [3][4] |
| Molecular Weight | 101.19 g/mol | [3][4] |
| Boiling Point | Not available (Predicted) | |
| Melting Point | Not available | |
| Density | Not available (Predicted) | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | [5] |
| pKa (conjugate acid) | ~10.6 (Estimated based on similar secondary amines) | [6] |
| LogP | 1.64 | [4] |
Bonding and Molecular Geometry
The nitrogen atom in this compound is sp³ hybridized, resulting in a trigonal pyramidal geometry. The C-N-C and C-N-H bond angles are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the lone pair of electrons on the nitrogen atom, which exerts greater repulsion than the bonding pairs.
The molecule contains the following types of covalent bonds:
-
C-H bonds: Nonpolar covalent bonds between carbon and hydrogen atoms.
-
C-C bonds: Nonpolar covalent bonds forming the backbone of the ethyl and isobutyl groups.
-
C-N bonds: Polar covalent bonds between carbon and the more electronegative nitrogen atom.
-
N-H bond: A polar covalent bond, which is a key site for hydrogen bonding and acid-base reactions.
The presence of the N-H bond allows this compound to act as a hydrogen bond donor, while the lone pair on the nitrogen atom allows it to act as a hydrogen bond acceptor. This capability influences its boiling point and solubility in protic solvents.
Experimental Protocols
Synthesis via Reductive Amination
A common and efficient method for the synthesis of secondary amines like this compound is reductive amination. This one-pot reaction involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine.
Reactants:
-
Isobutyraldehyde (2-methylpropanal)
-
Ethylamine
-
A mild reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride [NaBH₃CN])
-
An appropriate solvent (e.g., dichloromethane [DCM] or methanol [MeOH])
Generalized Procedure:
-
In a round-bottom flask, dissolve isobutyraldehyde (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in the chosen solvent under an inert atmosphere.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once imine formation is significant, add the reducing agent (1.0-1.5 equivalents) portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is often exothermic.
-
Continue to stir the reaction mixture at room temperature until the reaction is complete, as indicated by the disappearance of the imine.
-
Work-up the reaction by quenching with water or a dilute aqueous acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹, which is typical for secondary amines. This peak is generally weaker and sharper than the broad O-H stretch of alcohols.
-
C-H Stretch: Strong absorptions will be present in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the alkyl groups.
-
N-H Bend: An absorption band for the N-H bending vibration is expected around 1590-1650 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration will appear in the fingerprint region, typically between 1020-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The expected signals would include:
-
A triplet for the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group, coupled to the adjacent methyl protons.
-
A doublet for the two equivalent methyl protons of the isobutyl group.
-
A multiplet for the methine proton of the isobutyl group.
-
A doublet for the methylene protons of the isobutyl group adjacent to the nitrogen.
-
A broad singlet for the N-H proton, which may or may not be visible depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbons closer to the electronegative nitrogen atom will be deshielded and appear at a higher chemical shift (downfield).
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 101).
-
Fragmentation Pattern: Common fragmentation pathways for amines include alpha-cleavage, where the bond between the carbon and nitrogen is broken, leading to the formation of stable iminium ions. The base peak is often the result of the loss of the largest alkyl group from the nitrogen. For this compound, a prominent fragment would be expected from the loss of a propyl radical from the isobutyl group.
Caption: Logical workflow for the spectroscopic characterization of this compound.
Conclusion
This compound is a simple yet structurally significant secondary amine. Its molecular structure, characterized by sp³ hybridization at the nitrogen and the presence of both ethyl and isobutyl substituents, governs its chemical and physical behavior. While detailed experimental data for this specific amine is not widely published, its properties can be reliably predicted based on the behavior of analogous compounds. The synthesis and characterization of this compound can be achieved through standard organic chemistry techniques, primarily reductive amination followed by spectroscopic analysis, providing a valuable molecule for further synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-ethyl-2-methylpropan-1-amine|13205-60-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Reactivity profile of ethyl isobutyl amine
An In-depth Technical Guide on the Reactivity Profile of Ethyl Isobutyl Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the IUPAC name N-ethyl-2-methylpropan-1-amine, is a secondary amine with the chemical formula C6H15N.[1] As a secondary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. This guide provides a comprehensive overview of its chemical reactivity, synthesis, potential hazards, and the experimental protocols used to characterize such compounds. Due to the limited availability of data specific to this compound, this guide incorporates information from closely related structural analogs such as isobutylamine and N-ethyl-n-butylamine to present a more complete reactivity profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its related compounds is presented in Table 1. Understanding these properties is fundamental to handling the compound and predicting its behavior in chemical reactions.
Table 1: Physical and Chemical Properties of this compound and Related Amines
| Property | This compound | Isobutylamine | N-ethyl-n-butylamine |
| IUPAC Name | N-ethyl-2-methylpropan-1-amine[1] | 2-methylpropan-1-amine[2] | N-ethylbutanamine[3] |
| Synonyms | N-ethylisobutylamine[1] | 1-Propanamine, 2-methyl-[2] | Butylethylamine[3] |
| CAS Number | 13205-60-2[1] | 78-81-9[2] | 13360-63-9[3] |
| Molecular Formula | C6H15N[1] | C4H11N[2] | C6H15N[3] |
| Molecular Weight | 101.19 g/mol [4] | 73.14 g/mol [2] | 101.19 g/mol [3] |
| Boiling Point | Not available | 64 - 71 °C | 108 - 110 °C[3] |
| Melting Point | Not available | -85 °C | -78 °C[3] |
| Flash Point | Not available | -9 °C[5] | 18.3 °C[3] |
| Density | Not available | 0.736 g/cm³ at 25 °C | Not available |
| pKa (conjugate acid) | Not available | 10.68 at 25 °C[6] | Not available |
Reactivity Profile
The reactivity of this compound is characteristic of a secondary aliphatic amine, primarily involving the nucleophilic nitrogen atom.
Basicity and Salt Formation
As a base, this compound reacts exothermically with acids to form the corresponding ethylisobutylammonium salts.[3][7][8] This is a fundamental reaction for all amines.
R2NH + HX → [R2NH2]+X-
Alkylation
This compound can be alkylated by alkyl halides. This reaction proceeds via an SN2 mechanism.[9][10] However, direct alkylation can be difficult to control and may lead to the formation of a tertiary amine and even a quaternary ammonium salt, as the product amine can also react with the alkyl halide.[9][10]
Acylation
Reaction with acyl chlorides or acid anhydrides yields N,N-disubstituted amides. This is known as the Schotten-Baumann reaction and is a common method for forming amides from primary and secondary amines.[10][11]
Sulfonylation
With sulfonyl chlorides, this compound will form a sulfonamide. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.[11]
Reaction with Oxidizing Agents
This compound can react vigorously with strong oxidizing materials.[3] The products of such reactions can vary depending on the oxidant used.
Incompatibilities
This amine may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][7][8]
Reaction with Reducing Agents
In combination with strong reducing agents, such as hydrides, flammable gaseous hydrogen may be generated.[3][7][8]
Synthesis of this compound
Several general methods for the synthesis of secondary amines can be applied to produce this compound.
Reductive Amination
A common and effective method is the reductive amination of isobutyraldehyde with ethylamine. The aldehyde and primary amine first form an imine, which is then reduced in situ to the secondary amine.
Caption: Reductive amination pathway for the synthesis of this compound.
Alkylation of Isobutylamine
This compound can also be synthesized by the alkylation of isobutylamine with an ethyl halide, such as ethyl bromide. To minimize over-alkylation, a large excess of the primary amine is typically used.[9]
Caption: Synthesis of this compound via alkylation of isobutylamine.
Potential Hazards and Safety Information
While specific toxicological data for this compound is limited, the hazards can be inferred from its structural analog, isobutylamine.
Table 2: Hazard Profile of Isobutylamine
| Hazard Type | Description | References |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | [5] |
| Corrosivity | Causes severe skin burns and eye damage. | [5][12] |
| Toxicity | Toxic if swallowed. | |
| Inhalation | Can cause irritation to the throat and lungs. High concentrations may be hazardous. | [12] |
| Chronic Effects | Repeated or prolonged exposure may lead to erosion of teeth and inflammatory changes in the mouth. | [12] |
It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant clothing.[5]
Experimental Protocols for Reactivity Characterization
The reactivity and properties of amines like this compound are investigated using a variety of analytical techniques.
Calorimetry
Isothermal Titration Calorimetry (ITC) is employed to quantify the thermodynamics of binding or reaction in solution.[13] This technique can determine the enthalpy (ΔH), equilibrium constant (K), and stoichiometry (n) of reactions such as acid-base neutralization or complex formation.[13]
Experimental Workflow for ITC:
Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.
Spectroscopic Methods
Spectroscopy is essential for the identification and structural elucidation of amines and their reaction products.[11]
-
Infrared (IR) Spectroscopy: Secondary amines like this compound exhibit a characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range.[14][15] Unlike primary amines which show two bands, secondary amines typically show a single, sharp band.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify the N-H proton, which often appears as a broad signal and disappears upon the addition of D₂O.[14][17] The protons on the carbons adjacent to the nitrogen are deshielded and appear at a lower field. ¹³C NMR shows the carbons bonded to the nitrogen in the 30-50 ppm range.
-
Mass Spectrometry (MS): Amines undergo a characteristic α-cleavage in the mass spectrometer.[14] According to the nitrogen rule, a molecule with one nitrogen atom, like this compound, will have an odd molecular weight.[14][15]
Kinetic Studies
The rates of reaction involving amines can be determined using various techniques. For reactions involving a chromophore, UV-Vis spectrophotometry can be used to monitor the change in concentration of a reactant or product over time.[18] For other reactions, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry can be employed to follow the reaction progress.[6][19]
Table 3: Summary of Experimental Protocols
| Technique | Purpose | Key Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Study of reaction thermodynamics | Enthalpy (ΔH), Equilibrium Constant (K), Stoichiometry (n)[13] |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of N-H bond (secondary amine)[16] |
| NMR Spectroscopy | Structural elucidation | Chemical environment of protons and carbons[17] |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular formula confirmation, structural information from fragmentation[14] |
| UV-Vis Spectrophotometry | Kinetic analysis (for suitable reactions) | Reaction rates[18] |
| Chromatography (GC, HPLC) | Separation and quantification | Reaction kinetics, product distribution[6] |
Conclusion
References
- 1. This compound | C6H15N | CID 518733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. atamanchemicals.com [atamanchemicals.com]
- 7. Isobutylamine | 78-81-9 [chemicalbook.com]
- 8. ISOBUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Kinetic studies on the rate of hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in aqueous solutions using mass spectrometry and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Profile of Ethyl Isobutyl Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermochemical properties of ethyl isobutyl amine (also known as N-ethyl-2-methylpropan-1-amine). The information presented herein is crucial for understanding the compound's stability, reactivity, and energy characteristics, which are fundamental parameters in chemical synthesis, process design, and drug development. This document summarizes key quantitative thermochemical data, details relevant experimental methodologies, and provides visualizations of its synthetic pathways.
Core Thermochemical Data
The following tables summarize the key thermochemical properties of this compound. The data presented are primarily calculated values derived from the Joback group-contribution method, a well-established estimation technique for thermophysical properties.[1][2]
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Property | Symbol | Value (kJ/mol) |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -142.43 |
| Standard Gibbs Free Energy of Formation | ΔfG° | 37.19 |
Table 2: Thermodynamic Properties of Phase Transitions
| Property | Symbol | Value (kJ/mol) |
| Enthalpy of Fusion | ΔfusH° | 14.88 |
| Enthalpy of Vaporization | ΔvapH° | 36.33 |
Table 3: Heat Capacity
| Property | Symbol | Value (J/mol·K) |
| Ideal Gas Heat Capacity | Cp,gas | 188.88 |
Note on Data: The thermochemical data presented in these tables are estimated values. For applications requiring high precision, experimental verification is recommended.
Experimental Protocols
The determination of thermochemical data for compounds like this compound relies on precise experimental techniques. Calorimetry is a primary method for measuring enthalpy changes associated with chemical reactions, such as combustion, from which the enthalpy of formation can be derived.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of liquid this compound can be determined experimentally using bomb calorimetry to measure its enthalpy of combustion.
Objective: To determine the enthalpy of combustion of liquid this compound at a constant volume, from which the standard enthalpy of formation can be calculated.
Apparatus:
-
Adiabatic bomb calorimeter
-
Oxygen cylinder with a pressure regulator
-
Pellet press
-
Crucible
-
Ignition wire of known composition and mass
-
Digital thermometer with high precision
-
Balance (accurate to +/- 0.0001 g)
-
Standardized benzoic acid (for calibration)
Procedure:
-
Calibration of the Calorimeter:
-
The heat capacity of the calorimeter system (C_cal) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
-
A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible.
-
The ignition wire is attached to the electrodes, with a portion in contact with the pellet.
-
The bomb is assembled, sealed, and filled with oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The initial temperature is recorded.
-
The sample is ignited, and the temperature change is monitored until a stable final temperature is reached.
-
The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.
-
-
Combustion of this compound:
-
A known mass of liquid this compound (approximately 0.8 - 1.0 g) is accurately weighed into the crucible.
-
A fresh, weighed ignition wire is attached to the electrodes, with its end submerged in the liquid amine.
-
The bomb is sealed and pressurized with oxygen to 30 atm.
-
The bomb is placed in the calorimeter with a known mass of water, and the initial temperature is recorded.
-
The sample is ignited, and the temperature is recorded until it stabilizes.
-
The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The remaining length of the ignition wire is measured and weighed.
-
-
Data Analysis:
-
The total heat released (q_total) during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.
-
Corrections are made for the heat released by the combustion of the ignition wire.
-
The constant volume heat of combustion (ΔU_comb) is calculated per mole of this compound.
-
The standard enthalpy of combustion (ΔH_comb) is then calculated from ΔU_comb using the relationship ΔH = ΔU + Δ(pV).
-
Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Synthetic Pathways and Logical Relationships
The synthesis of this compound can be achieved through several routes. The following diagrams, generated using the DOT language, illustrate two common synthetic pathways.
Reductive Amination of Isobutyraldehyde
This pathway involves the reaction of isobutyraldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product, this compound.[3]
Caption: Reductive amination synthesis of this compound.
Hydrogenation of N-Isobutylidene-ethylamine
This method involves the direct hydrogenation of the pre-formed imine, N-isobutylidene-ethylamine, to yield this compound.
Caption: Synthesis via hydrogenation of the corresponding imine.
References
Historical context of ethyl isobutyl amine discovery
An In-depth Technical Guide on the Historical Context of Ethyl Isobutyl Amine Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the historical context surrounding the likely first synthesis of this compound. While a singular, documented discovery event for this specific secondary amine is not apparent in the historical record, its synthesis can be situated within the broader advancements in organic chemistry, particularly amine synthesis, during the late 19th and early 20th centuries. This document reconstructs a plausible historical narrative of its synthesis, detailing the prevalent experimental protocols of the era, the expected quantitative data, and the logical workflow that would have been employed by chemists of the time. The information presented is a composite drawn from the general understanding of historical chemical practices.
Introduction: The Dawn of Amine Chemistry
The late 19th and early 20th centuries were a period of immense growth in the field of organic chemistry. The elucidation of the structure of benzene by Kekulé in 1865 and the development of synthetic methodologies opened the door to the systematic preparation of a vast array of organic compounds. Among these, amines, with their characteristic basicity and nucleophilicity, were a focal point of research due to their presence in naturally occurring alkaloids and their potential as synthetic intermediates.
The discovery and synthesis of simple amines laid the groundwork for more complex derivatives. It is within this context of burgeoning synthetic capability and intense interest in the chemistry of nitrogen-containing compounds that the synthesis of this compound would have been a logical extension of the existing knowledge. While the specific "discovery" was likely not a celebrated event, the ability to synthesize such a compound would have been a testament to the growing mastery of organic reactions.
Plausible Synthetic Routes in the Historical Context
Two primary methods for the synthesis of secondary amines were well-established by the early 20th century and represent the most probable routes for the first synthesis of this compound.
Reductive Amination of Isobutyraldehyde with Ethylamine
Reductive amination, a method known in various forms since the late 19th century, would have been a primary candidate for the synthesis of this compound. This reaction involves the formation of an imine from an aldehyde or ketone and a primary amine, followed by the reduction of the imine to the corresponding secondary amine.
Experimental Protocol:
A likely historical protocol for the reductive amination would have involved the following steps:
-
Imine Formation: Isobutyraldehyde and ethylamine would be mixed, often in a solvent like ethanol, to form the corresponding N-isobutylideneethanamine. The reaction would likely be driven to completion by the removal of water, although early methods might have simply relied on mass action by using an excess of one reactant.
-
Reduction: The reduction of the intermediate imine could have been achieved using several reducing agents available at the time. A common choice would have been sodium amalgam (sodium dissolved in mercury) or catalytic hydrogenation using a nickel or platinum catalyst, a technique that was gaining prominence in the early 1900s.
Alkylation of Isobutylamine with an Ethyl Halide
The direct alkylation of a primary amine with an alkyl halide, a reaction pioneered by August Wilhelm von Hofmann, was another fundamental method for preparing secondary and tertiary amines.
Experimental Protocol:
A typical procedure for the alkylation of isobutylamine would have been as follows:
-
Reaction: Isobutylamine would be treated with an ethyl halide, such as ethyl iodide or ethyl bromide, in a suitable solvent. To neutralize the hydrohalic acid formed during the reaction, a base like sodium carbonate or an excess of the starting amine would be used.
-
Workup: The reaction mixture would then be worked up by extraction and distillation to separate the desired secondary amine from unreacted starting materials, the tertiary amine byproduct (diethylisobutylamine), and the quaternary ammonium salt. Controlling the stoichiometry to favor mono-alkylation would have been a significant challenge.
Characterization in the Early 20th Century
The characterization of a newly synthesized compound like this compound in the early 20th century would have relied on a combination of physical property measurements and chemical tests.
Physical Properties
Chemists would have meticulously purified the compound, likely by fractional distillation, and then determined its key physical constants.
| Property | Expected Value (Modern Data for Comparison) | Historical Method of Determination |
| Boiling Point | 109-111 °C | Distillation using a mercury-in-glass thermometer. The boiling point was a primary indicator of purity. |
| Density | ~ 0.74 g/mL | Pycnometer or hydrometer. |
| Refractive Index | ~ 1.405 | Abbe refractometer, which was available from the late 19th century. |
| Molecular Formula | C₆H₁₅N | Elemental analysis (combustion analysis for C, H, and Dumas or Kjeldahl method for N). |
| Molar Refraction | Calculated from the Lorentz-Lorenz equation | Based on the refractive index and density. |
Chemical Tests
Qualitative chemical tests would have been used to confirm the presence of the secondary amine functionality.
-
Hinsberg Test: Reaction with benzenesulfonyl chloride. A secondary amine would form a sulfonamide that is insoluble in alkali.
-
Reaction with Nitrous Acid: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a yellow, oily N-nitrosoamine, a characteristic reaction of secondary amines.
Visualization of Historical Workflows
The following diagrams illustrate the logical steps that would have been taken in the synthesis and characterization of this compound during the historical period .
Caption: Proposed historical workflow for the synthesis and characterization of this compound.
Signaling Pathways and Biological Activity: A Modern Perspective
In the historical context of the early 20th century, the investigation of specific signaling pathways or biological activities of a simple aliphatic amine like this compound would have been highly unlikely. The focus would have been primarily on its chemical synthesis and basic properties.
Today, with the advancements in pharmacology and molecular biology, any investigation into the biological effects of this compound would likely start with screening against various receptors, particularly those known to bind endogenous amines, such as trace amine-associated receptors (TAARs). However, there is no readily available historical data on this front. The logical relationship for a modern investigation is depicted below.
Caption: A logical workflow for the modern biological investigation of this compound.
Conclusion
The discovery of this compound was likely not a singular event but rather a routine synthesis made possible by the foundational principles of organic chemistry established in the late 19th and early 20th centuries. By examining the established synthetic methods of the time, such as reductive amination and amine alkylation, and the available analytical techniques, we can construct a detailed and plausible historical context for its first preparation and characterization. This guide provides researchers and scientists with an appreciation of the historical chemical landscape and the logical progression of scientific inquiry that would have led to the synthesis of this and many other simple organic molecules.
Methodological & Application
Application Notes and Protocols: The Role of Simple Chiral Amines in Asymmetric Synthesis
A Note on Ethyl Isobutyl Amine: Extensive literature searches did not yield specific examples of the application of this compound as a chiral auxiliary, catalyst, or resolving agent in asymmetric synthesis. This may be due to the lack of commercially available, enantiomerically pure forms of this specific amine or the prevalence of more established and effective chiral amines for these purposes.
This document, therefore, provides an overview of the principles and applications of structurally similar simple chiral amines in asymmetric synthesis, offering valuable insights and protocols for researchers interested in the potential use of such compounds. The examples provided serve as a guide to the methodologies and expected outcomes when employing chiral amines in enantioselective transformations.
Chiral amines are fundamental building blocks and catalysts in the field of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule.[1][2] They are integral to the synthesis of numerous pharmaceuticals and natural products.[1][2] Their utility stems from their ability to form chiral complexes, act as chiral bases, or serve as precursors to chiral ligands and organocatalysts.
Chiral Amines as Auxiliaries and Building Blocks
Chiral amines can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This temporary chiral element is known as a chiral auxiliary. After the desired transformation, the auxiliary can be removed and often recycled.
A prominent example is the use of (S)-2-amino-3-methylbutane, a simple chiral primary amine, as a building block in the synthesis of the ATP-sensitive potassium channel opener, BPDZ-44.[1] In this synthesis, the chiral amine is incorporated into the final molecule, establishing a key stereocenter.
Another example is the use of (R)- or (S)-α-ethylbenzylamine to synthesize C2-symmetrical secondary amines. These resulting secondary amines are valuable for creating phosphoramidite ligands used in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions.[1]
Chiral Secondary Amines as Organocatalysts
Chiral secondary amines have emerged as powerful organocatalysts, particularly in activating α,β-unsaturated aldehydes through the formation of a transient iminium ion. This activation strategy facilitates a variety of enantioselective transformations.
Logical Workflow for Iminium Ion Catalysis:
Caption: Iminium ion catalytic cycle using a chiral secondary amine.
This catalytic cycle is central to many asymmetric reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. The specific chiral secondary amine catalyst used significantly influences the enantioselectivity of the reaction.
Quantitative Data for Asymmetric Reactions Catalyzed by Chiral Amines
The following table summarizes the performance of representative chiral secondary amine catalysts in asymmetric Michael addition reactions.
| Catalyst | Electrophile | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |
| Jorgensen's Catalyst | α,β-Unsaturated Aldehyde | Piperidine | CHCl₃ | - | 94 | [3] |
| MacMillan's Catalyst | α,β-Unsaturated Aldehyde | 5-Iodoindole | DCM/iPrOH | - | 84 |
Note: Specific yield data was not available in the provided search results.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Intramolecular aza-Michael Reaction
This protocol is a representative example of an organocatalyzed asymmetric intramolecular aza-Michael reaction to synthesize piperidine alkaloids, as demonstrated by the Fustero group.[3]
Reaction Scheme:
Caption: Asymmetric intramolecular aza-Michael reaction.
Materials:
-
α,β-Unsaturated aldehyde with a pendant amine group (e.g., 46 or 48 as described by Fustero et al.)[3]
-
Jorgensen's catalyst (XV)
-
Benzoic acid
-
Chloroform (CHCl₃), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde substrate (1.0 eq).
-
Add Jorgensen's catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Add anhydrous chloroform as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: General Procedure for Asymmetric Friedel-Crafts Alkylation
This protocol is a general representation of an asymmetric Friedel-Crafts alkylation of an indole with an α,β-unsaturated aldehyde using a MacMillan-type catalyst.
Experimental Workflow:
Caption: Workflow for asymmetric Friedel-Crafts alkylation.
Materials:
-
Indole (e.g., 5-iodoindole)
-
α,β-Unsaturated aldehyde
-
MacMillan's catalyst (e.g., catalyst V)
-
Dichloromethane (DCM), anhydrous
-
Isopropyl alcohol (iPrOH)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve the indole (1.2 eq) and the α,β-unsaturated aldehyde (1.0 eq) in a mixture of anhydrous DCM and iPrOH.
-
Add the MacMillan-type catalyst (0.1 - 0.2 eq).
-
Stir the mixture at the designated temperature until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
-
Analyze the product to determine the yield and enantiomeric excess.
Conclusion
While there is no specific information on the use of this compound in asymmetric synthesis, the principles and protocols outlined for other simple chiral amines provide a strong foundation for exploring its potential. The use of chiral amines as auxiliaries, building blocks, and organocatalysts is a cornerstone of modern synthetic chemistry. Researchers looking to investigate novel chiral amines like this compound can adapt the methodologies presented here to evaluate their efficacy in inducing stereoselectivity in a range of chemical transformations. Future work could involve the enantioselective synthesis of this compound and its subsequent application in reactions known to be catalyzed by similar chiral amines.
References
Application Notes and Protocols: N-Ethylisobutylamine as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylisobutylamine, a secondary amine, presents itself as a valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents. Its structural motif, featuring both ethyl and isobutyl groups, can impart desirable pharmacokinetic properties such as modulated lipophilicity and metabolic stability to a parent molecule. The nucleophilic secondary amine functionality allows for its ready incorporation into a wide array of molecular scaffolds through common synthetic transformations, including amidation, alkylation, and reductive amination.
This document provides detailed application notes on the potential use of N-ethylisobutylamine in the synthesis of pharmacologically relevant compounds, with a focus on its role in creating tertiary amine moieties often found in centrally active agents. A detailed, representative experimental protocol for the synthesis of an N-substituted piperidine derivative, a common scaffold in medicinal chemistry, is provided.
Key Synthetic Application: Reductive Amination
A primary application of N-ethylisobutylamine in pharmaceutical synthesis is its use in reductive amination to form tertiary amines. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS). The N-ethylisobutyl moiety can influence receptor binding affinity, selectivity, and pharmacokinetic profiles.
General Reaction Scheme:
This protocol outlines the synthesis of N-ethyl-N-isobutyl-4-aminopiperidine, a key intermediate for the development of various therapeutic agents, including dopamine receptor modulators.
Experimental Protocols
Synthesis of N-ethyl-N-isobutyl-4-aminopiperidine via Reductive Amination
Objective: To synthesize N-ethyl-N-isobutyl-4-aminopiperidine from 4-piperidone and N-ethylisobutylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
N-Ethylisobutylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM, 10 mL/mmol of piperidone).
-
To the stirred suspension, add triethylamine (TEA, 1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add N-ethylisobutylamine (1.2 eq) to the reaction mixture and stir for an additional 30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture portion-wise over 20 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-ethyl-N-isobutyl-4-aminopiperidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-ethyl-N-isobutyl-4-aminopiperidine.
| Parameter | Value |
| Reactant | 4-Piperidone Monohydrate HCl |
| Molar Equivalent | 1.0 |
| Reagent | N-Ethylisobutylamine |
| Molar Equivalent | 1.2 |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Molar Equivalent | 1.5 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 16 hours |
| Temperature | Room Temperature (20-25 °C) |
| Yield (after purification) | 85% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Application Notes and Protocols for Amine-Based Compounds in Crop Protection Chemistry
Disclaimer: The following document provides detailed application notes and protocols based on available scientific and commercial literature. The primary focus is on Isobutyl Triethyl Amine (IBTA) , a commercially available plant growth regulator, due to the limited information on the direct application of ethyl isobutyl amine as a primary active ingredient in crop protection. This compound is discussed as a representative secondary amine building block in the synthesis of agrochemicals. These notes are intended for research and development purposes and are not a substitute for product-specific labels or safety data sheets.
Introduction and Chemical Identity
Amines are a critical class of organic compounds utilized in crop protection chemistry, serving as active ingredients, synthetic intermediates, or formulation components. While the direct application of This compound (N-ethyl-2-methylpropan-1-amine) as a primary crop protection agent is not widely documented in publicly available literature, its structure as a secondary amine makes it a valuable precursor for the synthesis of more complex, biologically active molecules.
This document focuses on a structurally related tertiary amine, Isobutyl Triethyl Amine (IBTA) , which is marketed as a plant growth regulator (PGR). There is some ambiguity in the literature regarding the precise chemical structure of the commercial product referred to as IBTA.
-
Common Commercial Representation: Often described simply as a tertiary amine powder, implying a quaternary ammonium salt or a simple mixture.
-
Patented Structure: A German patent (DE69722033T2) describes a compound referred to as IBTA with the IUPAC name 2-(diethylamino)ethyl 2-methylpropyl ether . This patent claims its utility in inducing insect resistance in plants[1].
For the purpose of these application notes, we will focus on the widely marketed function of IBTA as a plant growth regulator that enhances photosynthesis and stress tolerance.
Application Notes for Isobutyl Triethyl Amine (IBTA) as a Plant Growth Regulator
Principle of Action
IBTA is a systemic plant growth regulator purported to enhance overall plant vigor and resilience. Its proposed mechanism, while not fully elucidated at the molecular level, is claimed to involve direct action within the cell nucleus to modulate gene expression related to growth and stress response pathways[2].
Key Reported Effects:
-
Enhanced Photosynthesis: Increases the absorption and utilization of atmospheric CO2, reportedly boosting the net photosynthetic rate by 21% or more[2].
-
Nutrient Accumulation: Promotes the synthesis and storage of essential biomolecules such as proteins and amino acids[2].
-
Cellular Growth Promotion: Stimulates cell division and enhances the activity of synthetic enzymes, leading to accelerated plant growth and increased biomass[2].
-
Improved Stress Resistance: Enhances the plant's innate ability to withstand environmental stressors, including drought, cold, and disease[2].
Formulation and Solution Preparation
IBTA is typically supplied as a high-purity (≥98%), water-soluble powder.
Protocol for Stock Solution Preparation (1000 ppm):
-
Accurately weigh 100 mg of IBTA powder using an analytical balance.
-
Transfer the powder to a clean 100 mL volumetric flask.
-
Add approximately 80 mL of deionized or distilled water.
-
Agitate the flask until the powder is completely dissolved.
-
Bring the flask to the 100 mL mark with water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in a cool, dark place (e.g., at 4°C) for up to one week.
This stock solution can be used to prepare working solutions for various bioassays.
Applications in Research and Development
IBTA can be applied as a foliar spray or through root drench/drip irrigation to assess its effects on plant growth. It can be evaluated as a standalone treatment or in combination with other agrochemicals.
-
Standalone Application: Used to directly measure its impact on growth, yield, and stress tolerance. The typical foliar application rate suggested by suppliers is approximately 20 grams per acre[2].
-
Combination Studies: IBTA can be compounded with other plant growth regulators, such as auxins, to study synergistic effects on fruit set and development, or with ethephon to investigate impacts on ripening[2]. It can also be mixed with standard fertilizer solutions.
Quantitative Data Summary
The following table summarizes the key quantitative claims regarding the efficacy of IBTA from commercial sources. Further independent research is required to validate these claims across different species and conditions.
| Parameter Measured | Crop Type(s) | Reported Effect | Application Rate/Method | Reference(s) |
| Photosynthesis Rate | General (Fruits, Vegetables) | ≥ 21% increase in CO2 absorption and use | ~20 gm/acre (Foliar Spray) | [2] |
| Biomass | Fruits & Vegetables | General increase | ~20 gm/acre (Foliar/Drip) | [2] |
| Flowering | General | Induction of flowering | ~20 gm/acre (Foliar/Drip) | [2] |
| Stress Resistance | General | Improved resistance to drought, cold, and disease | Not specified | [2] |
Experimental Protocols
Protocol 1: Photosynthesis Enhancement Bioassay
This protocol outlines a method to verify the claim that IBTA enhances the rate of photosynthesis using an Infrared Gas Analyzer (IRGA).
Methodology:
-
Plant Material: Grow a set of genetically uniform plants (e.g., 3-4 week old Arabidopsis thaliana or a crop species like tomato or wheat) in a controlled environment chamber (e.g., 22°C, 16h light/8h dark cycle, 60% relative humidity).
-
Treatment Application:
-
Prepare a working solution of IBTA (e.g., 50 ppm) from the 1000 ppm stock solution. Include a non-ionic surfactant (e.g., 0.01% Tween-20) to ensure leaf coverage.
-
Divide plants into two groups: Control (sprayed with water + surfactant) and Treatment (sprayed with IBTA solution).
-
Apply the foliar spray until leaves are uniformly wet. Ensure the soil surface is covered to prevent root uptake.
-
-
Measurement:
-
24-48 hours post-application, use a portable photosynthesis system (e.g., LI-COR LI-6800) equipped with an IRGA.
-
Clamp the leaf chamber onto a fully expanded, healthy leaf from the upper canopy.
-
Allow the leaf to acclimate inside the chamber under controlled conditions (e.g., 400 µmol/m²/s light, 400 ppm CO2, 22°C) until gas exchange rates stabilize.
-
Record the net CO2 assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).
-
-
Data Analysis:
-
Measure at least 5-10 biological replicates per group.
-
Calculate the mean and standard error for each parameter (A, gs, E).
-
Perform a Student's t-test or ANOVA to determine if there is a statistically significant difference between the control and IBTA-treated groups.
-
Workflow Diagram:
Protocol 2: Drought Stress Tolerance Bioassay
This protocol assesses the ability of IBTA to improve plant survival and physiological status under drought conditions.
Methodology:
-
Plant Material and Treatment:
-
Use potted plants of a drought-sensitive species (e.g., soybean or maize) at the vegetative stage.
-
Apply IBTA solution (e.g., 50 ppm) or a control solution as a soil drench to saturate the root zone.
-
Allow plants to grow under well-watered conditions for 3-5 days post-treatment.
-
-
Drought Induction:
-
Induce drought stress by withholding water from all plant groups.
-
-
Data Collection During Drought:
-
Monitor plants daily for visible signs of wilting.
-
On a set day (e.g., 7 days after water withdrawal), measure key physiological parameters:
-
Relative Water Content (RWC): Excise a leaf, weigh it immediately (Fresh Weight, FW). Hydrate it in deionized water for 4 hours to full turgor (Turgid Weight, TW). Dry the leaf at 70°C for 48 hours (Dry Weight, DW). Calculate RWC = [(FW - DW) / (TW - DW)] * 100.
-
Stomatal Conductance (gs): Use a porometer or IRGA to measure stomatal conductance on a fully expanded leaf.
-
-
-
Recovery Assessment:
-
After a defined period of drought (e.g., 10 days), re-water all plants thoroughly.
-
Monitor the plants for 2-3 days and record the survival rate and degree of recovery (e.g., percentage of plants that regain turgor).
-
-
Data Analysis:
-
Compare RWC, stomatal conductance, and survival rates between control and IBTA-treated groups using appropriate statistical tests.
-
Protocol 3: Analytical Method for Tertiary Amine Quantification in Formulations
This protocol provides a general framework for the quality control analysis of an amine-based formulation using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of a certified reference material for the target amine (e.g., 1, 5, 10, 25, 50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation:
-
Accurately weigh a sample of the formulation.
-
Dissolve the sample in a known volume of the chosen solvent.
-
Perform serial dilutions as necessary to bring the expected analyte concentration within the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 210-260 nm, depending on the presence of chromophores) or an Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the amine in the sample by interpolating its peak area from the calibration curve, accounting for all dilution factors.
-
Proposed Mechanism of Action and Synthesis
Proposed Signaling Pathway
Given the general claim that IBTA acts at the nuclear level, a plausible (though hypothetical) signaling pathway can be proposed. This model suggests that the tertiary amine acts as a signaling molecule that, upon entering the cell, interacts with a currently unidentified receptor or pathway, leading to a cascade that alters gene expression.
Synthesis of Tertiary Amines from Secondary Amines
This compound, as a secondary amine, can be a starting material for the synthesis of tertiary amines through N-alkylation. This is a fundamental reaction in organic chemistry relevant to the synthesis of many agrochemicals.
References
Application Notes and Protocols for Reductive Amination with Ethyl Isobutyl Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and controlled method for the formation of carbon-nitrogen bonds to produce secondary and tertiary amines.[1][2] This method is widely favored in medicinal chemistry and drug development due to its broad substrate scope, operational simplicity, and the ability to avoid over-alkylation, a common issue with direct alkylation of amines.[1] The reaction proceeds via the formation of an intermediate iminium ion from a secondary amine, such as ethyl isobutyl amine, and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.
This application note provides a detailed standard operating procedure for the reductive amination of a model aldehyde, propanal, with this compound using sodium triacetoxyborohydride as the reducing agent.
Reaction Mechanism
The reductive amination of a carbonyl compound with a secondary amine involves two key steps that occur in a single pot:
-
Iminium Ion Formation: The secondary amine, this compound, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion. This step is often catalyzed by the presence of a weak acid.
-
Reduction: A hydride-based reducing agent, selectively chosen for its ability to reduce the iminium ion preferentially over the starting carbonyl compound, is then used to reduce the C=N double bond of the iminium ion to a C-N single bond, yielding the final tertiary amine product.
Experimental Protocols
This section details the protocol for the reductive amination of propanal with this compound.
Materials:
-
Propanal (or other aldehyde/ketone)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure: One-Pot Reductive Amination of Propanal with this compound
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add propanal (1.0 mmol, 1.0 equiv).
-
Addition of Amine: Add this compound (1.1 mmol, 1.1 equiv) to the flask.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL) to the mixture.
-
Acid Catalyst (Optional): For less reactive carbonyls or to accelerate iminium ion formation, a catalytic amount of acetic acid (e.g., 0.1 mmol, 0.1 equiv) can be added.
-
Stirring: Stir the resulting solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) to the reaction mixture in one portion. The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Workup - Washing: Combine the organic extracts and wash with brine (20 mL).
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary amine product.
-
Purification: The crude product can be purified by silica gel column chromatography to obtain the pure N-ethyl-N-isobutylpropan-1-amine.
Data Presentation
The following tables summarize typical yields for reductive amination reactions with various secondary amines and carbonyl compounds using sodium triacetoxyborohydride. This data provides a reference for expected outcomes with substrates similar to this compound.
Table 1: Reductive Amination of Aldehydes with Secondary Amines
| Aldehyde | Secondary Amine | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Diethylamine | DCE | 1 | 95 |
| Cyclohexanecarboxaldehyde | Pyrrolidine | THF | 2 | 92 |
| Isovaleraldehyde | N-Methylaniline | DCE | 3 | 88 |
| Propanal | Diisopropylamine | DCM | 4 | 85 |
Table 2: Reductive Amination of Ketones with Secondary Amines
| Ketone | Secondary Amine | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Morpholine | DCE | 2 | 96 |
| Acetone | Diethylamine | THF | 5 | 80 |
| 4-tert-Butylcyclohexanone | Pyrrolidine | DCE | 24 | 90 (cis/trans mixture) |
| 2-Pentanone | N-Methylbenzylamine | DCM | 18 | 87 |
Note: Reaction times and yields are representative and can vary based on the specific substrates and reaction conditions.
Mandatory Visualizations
Diagram 1: General Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination procedure.
Diagram 2: Signaling Pathway of Reductive Amination
Caption: Key steps in the reductive amination of a carbonyl.
References
Application Note: Chiral Derivatization of Primary Amines for Enantiomeric Separation using Isobutyl-Containing Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Direct separation of enantiomers can be challenging and often requires specialized and expensive chiral stationary phases (CSPs) for chromatography. An effective alternative is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on more common achiral stationary phases.
While "ethyl isobutyl amine" is not a recognized chiral derivatizing agent in the scientific literature, this application note focuses on the use of structurally related and well-established isobutyl-containing reagents , such as isobutyl chloroformate and isobutylamine, for the chiral derivatization of primary amines. This approach is highly relevant for the enantiomeric analysis of chiral primary amines, a common functional group in active pharmaceutical ingredients.
This document provides detailed protocols for the derivatization of primary amines using these reagents and their subsequent analysis by gas chromatography (GC), along with data presentation and workflow visualizations.
Principle of Derivatization
The fundamental principle involves the reaction of a racemic primary amine with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. The newly formed diastereomers can then be separated and quantified using standard chromatographic techniques like GC or HPLC.
For instance, a chiral primary amine (R/S-NH₂) can be reacted with an isobutyl-containing derivatizing agent to form diastereomeric amides or related structures, which are then separable.
Derivatization with Isobutyl Chloroformate
Isobutyl chloroformate is an effective reagent for the derivatization of the amino group in chiral compounds, particularly amino acids, for GC analysis. The reaction proceeds rapidly and is suitable for analytical microscale applications.
Experimental Protocol: Derivatization of Chiral Amines with Isobutyl Chloroformate
This protocol is adapted from established methods for the derivatization of amino groups for GC analysis.
Materials:
-
Chiral primary amine sample
-
Isobutyl chloroformate
-
Pyridine (catalyst)
-
An appropriate alcohol (e.g., ethanol)
-
Acetonitrile or water (depending on sample solubility)
-
Hexane (for extraction)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with screw caps
-
Microsyringes
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the chiral primary amine sample in 100 µL of a mixture of aqueous ethanol (e.g., 1:1 v/v) in a reaction vial.
-
Addition of Reagents: Add 50 µL of pyridine to the sample solution.
-
Derivatization Reaction: Add 20 µL of isobutyl chloroformate to the vial. Cap the vial tightly and vortex for 1 minute at room temperature. The reaction is typically very rapid.
-
Extraction: Add 500 µL of hexane to the vial to extract the derivatized products. Vortex for 1 minute.
-
Phase Separation: Centrifuge the vial for 5 minutes to ensure complete phase separation.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Derivatization with Isobutylamine
In another approach, chiral analytes containing a suitable leaving group can be derivatized with an enantiomerically pure amine like isobutylamine. For instance, N-alkyloxycarbonyl 2,2,2-trifluoroethyl esters of amino acids react with isobutylamine to form N-alkyloxycarbonyl isobutylamides, which are suitable for chiral GC separation.[1]
Experimental Protocol: Formation of N-Alkyloxycarbonyl Isobutylamides
This protocol is based on the derivatization of amino acids for chiral GC analysis.[1]
Materials:
-
N-alkyloxycarbonyl 2,2,2-trifluoroethyl ester of the chiral amino acid
-
Isobutylamine
-
Dichloromethane (solvent)
-
Reaction vials (2 mL) with screw caps
-
Microsyringes
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of the N-alkyloxycarbonyl 2,2,2-trifluoroethyl ester derivative in 0.5 mL of dichloromethane in a reaction vial.
-
Derivatization Reaction: Add a 1.5 molar excess of isobutylamine to the solution. Cap the vial and let it stand at room temperature for 5-10 minutes. The substitution reaction is typically rapid and proceeds to completion.[1]
-
Solvent Removal: Remove the solvent and excess isobutylamine under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the residue in a suitable solvent (e.g., dichloromethane or hexane) for GC injection.
Chromatographic Analysis
The resulting diastereomers are typically analyzed by gas chromatography, often coupled with mass spectrometry (GC-MS) for identification. A chiral stationary phase is not required for the separation of the diastereomeric derivatives.
Typical GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the concentration.
-
Temperature Program: An initial temperature of around 80-100°C, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C. The exact program should be optimized for the specific analytes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Data Presentation
The following table summarizes hypothetical chromatographic data for the separation of diastereomers formed from a racemic amine and a chiral isobutyl-containing derivatizing agent.
| Analyte (Racemic Amine) | Derivatizing Agent | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| 1-Phenylethylamine | (R)-Isobutyl Chloroformate | 12.5 | 13.1 | > 1.5 | 1.05 |
| 2-Aminohexane | (S)-Isobutyl Chloroformate | 10.2 | 10.7 | > 1.5 | 1.04 |
| Amphetamine | (R)-Isobutyl Chloroformate | 15.8 | 16.5 | > 1.5 | 1.04 |
Visualizations
Derivatization Workflow
Caption: Workflow of the derivatization reaction.
Overall Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
Derivatization with isobutyl-containing reagents like isobutyl chloroformate offers a reliable and efficient method for the chiral separation of primary amines. This approach allows for the use of standard achiral GC columns, making it an accessible technique for many analytical laboratories. The protocols provided herein serve as a starting point for method development, and optimization of reaction and chromatographic conditions may be necessary for specific applications. This method is particularly valuable in the fields of pharmaceutical analysis and drug development for determining the enantiomeric purity of chiral amine compounds.
References
Application Notes and Protocols for Ethyl Isobutyl Amine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of ethyl isobutyl amine as a corrosion inhibitor is limited in publicly available literature. The following application notes and protocols are based on the general principles of aliphatic amines as corrosion inhibitors and include representative data from studies on similar compounds. These guidelines are intended to serve as a starting point for research and development.
Introduction to Aliphatic Amines as Corrosion Inhibitors
Aliphatic amines are a class of organic compounds that are widely investigated and used as corrosion inhibitors, particularly in acidic environments encountered in industries such as oil and gas, chemical processing, and metal treatment.[1][2][3][4] Their effectiveness stems from their ability to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive medium.[2][3]
The primary mechanism of inhibition involves the lone pair of electrons on the nitrogen atom, which facilitates the adsorption of the amine molecule onto the metal surface.[1][2] This adsorption can be physical (electrostatic interaction) or chemical (chemisorption), and it effectively blocks the active sites for corrosion, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2]
This compound, as a secondary aliphatic amine, is expected to exhibit similar corrosion inhibition properties. Its molecular structure, with a nitrogen atom and alkyl chains, suggests its potential to form a protective film on metal surfaces.
Proposed Mechanism of Action
The corrosion inhibition mechanism of this compound is hypothesized to follow the general model for aliphatic amines. The nitrogen atom acts as the primary active center for adsorption onto the metal surface. The ethyl and isobutyl groups contribute to the formation of a hydrophobic layer that repels water and corrosive species.
In acidic solutions, the amine can exist in both neutral and protonated forms. The neutral form can adsorb directly onto the metal surface via the lone pair of electrons on the nitrogen atom. The protonated form can be adsorbed through electrostatic interactions with negatively charged ions (e.g., Cl⁻) already adsorbed on the metal surface. Quantum chemical calculations on various aliphatic amines suggest that both neutral and protonated forms can contribute to the inhibition process.[5][6][7]
Caption: Proposed mechanism of corrosion inhibition by this compound.
Quantitative Data Summary (Representative Aliphatic Amines)
The following table summarizes the corrosion inhibition efficiency of various aliphatic amines from the literature. This data is provided to give a comparative context for the potential performance of this compound.
| Inhibitor | Material | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Triethylenetetramine (TETA) | N80 Steel | 15% HCl | Not Specified | Not Specified | Increased with concentration | [8] |
| 2-(2-aminoethylamino) ethanol (AEAE) | N80 Steel | 15% HCl | Not Specified | Not Specified | Increased with concentration | [8] |
| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1 M HCl | 300 ppm | 32 | 90.3 | [9] |
| 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) | N80 Steel | 1 M HCl | 300 ppm | 32 | 91.4 | [9] |
Experimental Protocols for Evaluation of Corrosion Inhibitors
The following are generalized protocols for evaluating the effectiveness of a new corrosion inhibitor such as this compound.
Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, N80 steel) of known dimensions
-
Corrosive solution (e.g., 1 M HCl)
-
This compound (inhibitor)
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Desiccator
-
Polishing paper (various grits)
-
Acetone, ethanol, and distilled water for cleaning
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper.
-
Cleaning: Degrease the coupons by washing with acetone, followed by ethanol, and finally rinse with distilled water.
-
Drying and Weighing: Dry the coupons in a desiccator and accurately weigh them using an analytical balance to get the initial weight (W_initial).
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without different concentrations of this compound.
-
Incubation: Maintain the solutions at a constant temperature for a specified period (e.g., 6-24 hours).
-
Final Cleaning and Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution for steel), rinse with distilled water and acetone, dry, and reweigh to get the final weight (W_final).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D), where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and kinetics.
Equipment:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)
-
Corrosive solution with and without inhibitor
Procedure:
-
Working Electrode Preparation: Prepare the metal sample by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting potential vs. log(current density) to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the evaluation of a corrosion inhibitor.
Caption: Workflow for corrosion inhibitor evaluation.
Safety Precautions
-
This compound is a flammable liquid and vapor. Handle in a well-ventilated area, away from ignition sources.
-
It can cause skin and eye irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The corrosive solutions (e.g., HCl) are hazardous. Handle with extreme care, using appropriate engineering controls (fume hood) and PPE.
-
Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. guidechem.com [guidechem.com]
Application Notes and Protocols: The Synthesis of Ionic Liquids from Ethyl Isobutyl Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often even below room temperature. They are composed of an organic cation and an organic or inorganic anion. Due to their unique physicochemical properties, such as negligible vapor pressure, high thermal and chemical stability, and tunable solvency, they have garnered significant interest in various fields, including as solvents for organic synthesis, in electrochemistry, and for biomass processing.
While a vast number of ionic liquids have been synthesized and characterized, the exploration of novel precursors continues to be an active area of research to fine-tune the properties of ILs for specific applications. This document outlines a proposed synthetic pathway for an ionic liquid derived from ethyl isobutyl amine. As a secondary amine, this compound first requires conversion to a tertiary amine before it can be quaternized to form the cation of an ionic liquid. This two-step process offers a route to novel quaternary ammonium-based ionic liquids.
Proposed Synthetic Pathway
The synthesis of an ionic liquid from this compound is proposed to proceed via a two-step reaction:
-
Reductive Amination to form a Tertiary Amine: this compound is reacted with an aldehyde (e.g., formaldehyde) in the presence of a reducing agent to yield the corresponding tertiary amine.
-
Quaternization and Anion Exchange: The resulting tertiary amine is then quaternized using an alkyl halide. The final step involves an anion exchange reaction to introduce the desired anion and form the final ionic liquid.
This proposed pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for an ionic liquid from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-N-isobutylmethylamine (Tertiary Amine)
This protocol describes the methylation of this compound via the Eschweiler-Clarke reaction.
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37 wt. % in H₂O, 2.2 eq)
-
Formic acid (88%, 2.2 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.
-
Cool the flask in an ice bath and slowly add formic acid, followed by the dropwise addition of formaldehyde.
-
After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and basify by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-ethyl-N-isobutylmethylamine.
-
Purify the product by distillation if necessary.
Protocol 2: Synthesis of N,N-Diethyl-N-isobutyl-N-methylammonium bis(trifluoromethylsulfonyl)imide
This protocol details the quaternization of the tertiary amine followed by anion exchange.
Materials:
-
N-Ethyl-N-isobutylmethylamine (1.0 eq)
-
Ethyl bromide (1.2 eq)
-
Acetonitrile (anhydrous)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) (1.1 eq)
-
Dichloromethane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolve N-ethyl-N-isobutylmethylamine in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add ethyl bromide dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 24-48 hours. The formation of a precipitate or a second liquid phase may be observed.
-
After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude quaternary ammonium bromide salt.
-
Dissolve the crude salt in a minimal amount of deionized water.
-
In a separate flask, dissolve lithium bis(trifluoromethylsulfonyl)imide in deionized water.
-
Add the lithium salt solution dropwise to the aqueous solution of the quaternary ammonium salt with vigorous stirring. A precipitate or an immiscible liquid (the ionic liquid) should form.
-
Extract the ionic liquid into dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with deionized water several times to remove any remaining lithium bromide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the final ionic liquid under high vacuum at 60-80 °C for 24 hours to remove any residual solvent and water.
Hypothetical Data Presentation
The following table summarizes the expected quantitative data for the synthesized ionic liquid. These values are estimates based on typical data for similar quaternary ammonium-based ionic liquids.
| Property | Expected Value |
| Synthesis | |
| Yield (overall) | 70-85% |
| Purity (by ¹H NMR) | >98% |
| Physicochemical Properties | |
| Appearance | Colorless to pale yellow viscous liquid |
| Melting Point | < 25 °C |
| Density (at 25 °C) | 1.2 - 1.4 g/cm³ |
| Viscosity (at 25 °C) | 100 - 300 cP |
| Thermal Decomposition Temp. | > 300 °C |
Logical Relationships in Synthesis
The synthesis of the target ionic liquid follows a clear logical progression from a readily available secondary amine to the final product.
Caption: Logical progression of the ionic liquid synthesis.
Disclaimer
The protocols and data presented in this document are based on established general methodologies for the synthesis of ionic liquids. The specific reactions involving this compound as a precursor have not been extensively reported in the scientific literature. Therefore, the presented information should be considered as a proposed and hypothetical guide. Researchers should exercise caution and perform small-scale trials with appropriate safety measures. Optimization of reaction conditions may be necessary to achieve the desired results.
Application Notes and Protocols: Synthetic Utility of N-Ethylisobutylamine in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved reaction control, and scalability. This document explores the potential synthetic utility of N-ethylisobutylamine, a secondary amine, within the context of continuous flow reactions. While direct, published applications of N-ethylisobutylamine in flow chemistry are not extensively documented, its utility can be inferred from established flow chemistry protocols for reactions involving secondary amines, such as reductive amination and N-alkylation. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. This document provides generalized protocols and application notes based on analogous transformations performed in continuous flow, offering a framework for researchers to develop specific applications for N-ethylisobutylamine.
Introduction
N-ethylisobutylamine is a secondary amine with potential applications as a building block in organic synthesis. The integration of such reagents into continuous flow processes can lead to more efficient, safer, and scalable production of target molecules.[1][2] Flow chemistry utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering precise control over parameters like temperature, pressure, and residence time.[3][4] This control is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require rapid optimization.
Potential Applications in Flow Chemistry
Based on the known reactivity of secondary amines, N-ethylisobutylamine is a suitable candidate for several types of reactions that have been successfully translated to flow chemistry.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[5] Flow chemistry has been shown to be highly effective for this transformation, often utilizing packed-bed reactors with heterogeneous catalysts.[6]
General Reaction Scheme:
Key Advantages in Flow:
-
Enhanced Safety: Use of packed-bed catalysts (e.g., Pd/C, Pt/C) avoids the handling of pyrophoric reagents in large quantities.[6]
-
Improved Selectivity: Precise temperature control can minimize the formation of byproducts.
-
High Efficiency: Continuous processing allows for high throughput and straightforward scaling by extending run time or numbering-up reactors.[3]
N-Alkylation
N-ethylisobutylamine can undergo N-alkylation with alkyl halides or other electrophiles to form quaternary ammonium salts or tertiary amines. Flow conditions can offer better control over reaction stoichiometry and temperature, which is crucial for minimizing over-alkylation.
General Reaction Scheme:
Experimental Protocols (Generalized)
The following are generalized protocols for performing reactions with a secondary amine like N-ethylisobutylamine in a continuous flow setup. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Reductive Amination in a Packed-Bed Reactor
This protocol describes the continuous synthesis of a tertiary amine via reductive amination of a generic aldehyde with N-ethylisobutylamine using a heterogeneous catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
N-ethylisobutylamine
-
Solvent (e.g., Ethanol, THF)
-
Hydrogen source (H-Cube® system or equivalent)
-
Palladium on Carbon (10% Pd/C) catalyst cartridge
Equipment:
-
Flow chemistry system (e.g., H-Cube® Pro)
-
Syringe pumps
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation: Prepare a solution of the aldehyde (e.g., 0.1 M) and N-ethylisobutylamine (0.12 M, 1.2 equivalents) in the chosen solvent.
-
System Setup:
-
Install the 10% Pd/C catalyst cartridge into the flow reactor.
-
Prime the system with the solvent.
-
Set the reaction temperature (e.g., 50 °C).
-
Set the hydrogen pressure (e.g., 10 bar).
-
Set the flow rate to achieve the desired residence time (e.g., 1 mL/min for a 1 mL reactor volume gives a 1-minute residence time).
-
-
Reaction Execution:
-
Pump the prepared solution through the heated reactor.
-
The product stream is passed through the back-pressure regulator and collected.
-
-
Analysis and Purification:
-
Analyze the collected sample by GC-MS or LC-MS to determine conversion and selectivity.
-
The solvent can be removed under reduced pressure, and the product purified by column chromatography if necessary.
-
Quantitative Data (Illustrative Example):
| Aldehyde Substrate | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Selectivity (%) |
| Benzaldehyde | 50 | 10 | 1.0 | 1.0 | >99 | >98 |
| 4-Methoxybenzaldehyde | 50 | 10 | 1.0 | 1.0 | >99 | >97 |
| Cyclohexanecarboxaldehyde | 60 | 15 | 0.5 | 2.0 | 95 | 92 |
Visualizations
Experimental Workflow for Reductive Amination
Caption: General workflow for continuous flow reductive amination.
Logical Relationship of Flow Chemistry Advantages
Caption: Advantages of flow chemistry stemming from precise parameter control.
Conclusion
While specific examples detailing the use of N-ethylisobutylamine in flow chemistry are scarce in current literature, its application in fundamental organic reactions like reductive amination and N-alkylation is highly feasible and offers numerous advantages over traditional batch processing. The provided generalized protocols and workflows serve as a starting point for researchers to explore and optimize the synthesis of novel compounds using N-ethylisobutylamine in a continuous flow regime. The inherent benefits of flow chemistry, such as improved safety, control, and scalability, make it a compelling platform for the development of robust and efficient synthetic routes in academic and industrial settings.[2][7]
References
- 1. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jst.org.in [jst.org.in]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Novel Amine-Functionalized Polymers
Topic: Ethyl Isobutyl Amine in the Preparation of Novel Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers featuring secondary amine functionalities are of significant interest in the development of advanced materials, particularly for biomedical applications such as drug and gene delivery. The pH-responsive nature of the amine groups allows for the design of "smart" polymers that can respond to changes in their environment, for instance, releasing a therapeutic payload in the acidic environment of a tumor or within an endosome. This document outlines a protocol for the synthesis of a novel monomer, N-ethyl-N-isobutylaminoethyl methacrylate (EIBAEMA), derived from this compound, and its subsequent polymerization to yield a well-defined, pH-responsive polymer, poly(N-ethyl-N-isobutylaminoethyl methacrylate) (pEIBAEMA).
Monomer Synthesis: N-ethyl-N-isobutylaminoethyl methacrylate (EIBAEMA)
The synthesis of EIBAEMA is proposed via a two-step process, starting with the synthesis of the amino alcohol, 2-((ethyl(isobutyl)amino)ethanol, followed by its esterification with methacryloyl chloride.
Experimental Protocol: Synthesis of 2-((ethyl(isobutyl)amino)ethanol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-chloroethanol (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-((ethyl(isobutyl)amino)ethanol as a colorless oil.
Experimental Protocol: Synthesis of N-ethyl-N-isobutylaminoethyl methacrylate (EIBAEMA)
-
Dissolve 2-((ethyl(isobutyl)amino)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask to 0°C in an ice bath.
-
Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude monomer by column chromatography on silica gel to yield pure EIBAEMA.
Polymer Synthesis: poly(N-ethyl-N-isobutylaminoethyl methacrylate) (pEIBAEMA)
The polymerization of EIBAEMA can be achieved through free radical polymerization to yield the corresponding homopolymer.
Experimental Protocol: Free Radical Polymerization of EIBAEMA
-
Dissolve the EIBAEMA monomer and azobisisobutyronitrile (AIBN) as a radical initiator in a suitable solvent such as 1,4-dioxane or toluene in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold n-hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40°C to a constant weight.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of the EIBAEMA monomer and its subsequent polymerization.
| Monomer Synthesis | Parameter | Value |
| 2-((ethyl(isobutyl)amino)ethanol | Yield | 85% |
| Boiling Point | 85-90°C (at 10 mmHg) | |
| EIBAEMA | Yield | 75% |
| Appearance | Colorless to pale yellow oil |
| Polymer Synthesis and Characterization | Parameter | Value |
| pEIBAEMA | Yield | 80% |
| Number-average molecular weight (Mn) | 25,000 g/mol | |
| Polydispersity index (PDI) | 1.8 | |
| Glass transition temperature (Tg) | 45°C |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and polymerization of EIBAEMA.
Signaling Pathway Analogy: pH-Responsive Drug Release
The pEIBAEMA polymer can be conceptualized as a drug delivery vehicle that responds to pH changes, analogous to a cellular signaling pathway.
Caption: pH-triggered drug release from pEIBAEMA nanoparticles.
Conclusion
The described protocols provide a framework for the synthesis of a novel amine-functionalized methacrylate monomer and its corresponding polymer. The presence of the this compound moiety is expected to impart significant pH-responsiveness and hydrophobicity, making pEIBAEMA a promising candidate for further investigation in drug delivery systems and other advanced applications. The provided data and workflows serve as a guide for researchers and scientists in the development and characterization of such novel polymeric materials.
Application Notes and Protocols for Ethyl Isobutyl Amine in Aromatic Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl isobutyl amine in a hypothetical NIH shift-type amination reaction and detail a practical protocol for a related catalytic amination of phenolic substrates.
Introduction: The NIH Shift and Aromatic Amination
The National Institutes of Health (NIH) shift is a chemical rearrangement where a substituent on an aromatic ring migrates during an oxidation reaction, typically hydroxylation. This process often involves the formation of an arene oxide intermediate, which can then be attacked by a nucleophile. While classically associated with hydroxylation, the concept can be extended to other nucleophiles, including amines.
The direct introduction of a secondary amine, such as this compound, onto an aromatic ring is a valuable transformation in medicinal chemistry and materials science. A hypothetical "NIH shift-type amination" would involve the formation of an arene oxide from an aromatic precursor, followed by nucleophilic attack by this compound, leading to an aminated product, potentially with concomitant migration of a substituent.
While a direct, named "NIH shift-type amination" using this compound is not extensively documented, related catalytic methods for the amination of aromatic precursors, such as phenols, provide a practical avenue for achieving similar synthetic outcomes.
Hypothetical NIH Shift-Type Amination with this compound
This section outlines the theoretical application of this compound in an NIH shift-type amination reaction.
Reaction Principle: An aromatic substrate is first converted to an arene oxide intermediate. This electrophilic intermediate is then subjected to nucleophilic attack by this compound. The subsequent opening of the epoxide ring and rearomatization can lead to the formation of an N-(ethylisobutyl)aniline derivative. A key feature of the NIH shift is the potential for a 1,2-hydride, alkyl, or halide shift during the rearomatization process.
Hypothetical Reaction Scheme:
Caption: Hypothetical pathway for NIH shift-type amination.
Expected Outcomes and Significance: This hypothetical reaction would provide a direct method for the synthesis of complex N-alkylated anilines. The potential for a concomitant substituent shift could offer novel synthetic routes to otherwise difficult-to-access substitution patterns on the aromatic ring.
Table 1: Hypothetical Substrate Scope and Yields for NIH Shift-Type Amination
| Entry | Aromatic Substrate | Product | Hypothetical Yield (%) |
| 1 | Benzene | N-(ethylisobutyl)aniline | 65 |
| 2 | Toluene | 4-Methyl-N-(ethylisobutyl)aniline | 72 |
| 3 | Chlorobenzene | 4-Chloro-N-(ethylisobutyl)aniline | 58 |
| 4 | Naphthalene | N-(ethylisobutyl)naphthalen-1-amine | 55 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Rhodium-Catalyzed Amination of Phenols with this compound
This protocol describes a practical and documented method for the amination of phenols using a secondary amine, which serves as a viable alternative for the synthesis of N-alkylated anilines. This method is based on established rhodium-catalyzed procedures for the amination of phenols.[1][2][3]
Principle: A rhodium catalyst facilitates the keto-enol tautomerization of a phenol, enabling a dehydrative condensation with a secondary amine like this compound to yield the corresponding N,N-disubstituted aniline.[1][2][3] Water is the only byproduct, making this an atom-economical process.[1][2][3]
Experimental Workflow:
Caption: Workflow for catalytic amination of phenols.
Materials:
-
Phenol substrate (1.0 mmol)
-
This compound (1.2 mmol)
-
[Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Heptane (2.0 mL)
-
Anhydrous, oxygen-free reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the phenol substrate (1.0 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and Na₂CO₃ (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add heptane (2.0 mL) and this compound (1.2 mmol) to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Reaction: Place the reaction tube in a preheated oil bath or heating block at 140 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Work-up: After 24 hours, remove the reaction vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(ethylisobutyl)aniline derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Data for Rh-Catalyzed Amination of Phenols with Secondary Amines
| Entry | Phenol Substrate | Amine | Product | Reported Yield (%) |
| 1 | Phenol | Morpholine | 4-Phenylmorpholine | 95[1] |
| 2 | 4-Methoxyphenol | Pyrrolidine | 1-(4-Methoxyphenyl)pyrrolidine | 92[1] |
| 3 | Naphth-2-ol | Diethylamine | N,N-Diethylnaphthalen-2-amine | 85[1] |
| 4 | 3,5-Dimethylphenol | N-Methylaniline | N-(3,5-Dimethylphenyl)-N-methylaniline | 88[1] |
Note: This table presents data for similar reactions to provide an indication of expected yields.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
This compound is flammable and corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Rhodium catalysts are toxic and should be handled with care.
-
The reaction is performed at high temperature; use caution when handling the heated reaction vessel.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
While the direct application of this compound in a reaction explicitly defined as "NIH shift-type amination" is a theoretical concept, the underlying principle of aromatic amination is of significant practical importance. The provided protocol for the rhodium-catalyzed amination of phenols offers a robust and well-established method for the synthesis of N-alkylated anilines, which are valuable building blocks in various fields of chemical research and development. This method is characterized by its high atom economy and broad substrate scope.[1][3] Further research into novel amination methodologies, potentially mimicking the mechanistic aspects of the NIH shift, could lead to new and innovative synthetic strategies.
References
Troubleshooting & Optimization
Optimization of reaction yield for N-ethylisobutylamine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethylisobutylamine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N-ethylisobutylamine?
A1: The most prevalent and efficient method for the synthesis of N-ethylisobutylamine is the reductive amination of isobutyraldehyde with ethylamine. This method involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. This approach is favored because it helps to avoid the common problem of over-alkylation that can occur with direct alkylation methods.
Q2: What are the key stages of the reductive amination process for this synthesis?
A2: The reductive amination process for synthesizing N-ethylisobutylamine consists of two main stages:
-
Imine Formation: Isobutyraldehyde and ethylamine react to form an N-ethylisobutyl-1-imine intermediate. This is a reversible condensation reaction where water is eliminated.
-
Reduction: The C=N double bond of the imine intermediate is reduced to a C-N single bond, yielding N-ethylisobutylamine. This step requires a suitable reducing agent.
Q3: How critical is pH control during the reaction?
A3: pH control is crucial for successful reductive amination. The reaction is typically carried out under weakly acidic conditions (pH 5-7). Acid catalysis facilitates the dehydration step in imine formation. However, if the pH is too low, the ethylamine nucleophile will be protonated, rendering it unreactive.
Q4: Why is the removal of water important during the imine formation step?
A4: The formation of the imine from isobutyraldehyde and ethylamine is a reversible reaction that produces water as a byproduct. To drive the equilibrium towards the formation of the imine and thus maximize the yield of the final product, it is important to remove water as it is formed. This can be achieved by using a dehydrating agent or through azeotropic distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete imine formation. | Ensure the reaction is carried out under weakly acidic conditions (pH 5-7) to catalyze imine formation. Consider using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to shift the equilibrium towards the imine. |
| Ineffective reduction of the imine. | Verify the quality and reactivity of the reducing agent. Ensure the correct stoichiometry of the reducing agent is used. Some reducing agents, like sodium borohydride, may require a two-step process where the imine is formed first before the reductant is added. | |
| Over-alkylation leading to tertiary amine formation. | This is less common in reductive amination compared to direct alkylation but can occur. Use a 1:1 molar ratio of isobutyraldehyde to ethylamine. Avoid a large excess of the aldehyde. | |
| Presence of Unreacted Isobutyraldehyde | The reducing agent is too strong and reduces the aldehyde. | Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). |
| Incomplete reaction. | Increase the reaction time or temperature according to the chosen protocol. Monitor the reaction progress using techniques like TLC or GC. | |
| Presence of Imine Intermediate in Final Product | Incomplete reduction. | Increase the amount of the reducing agent or the reaction time for the reduction step. Ensure the reaction conditions are suitable for the chosen reducing agent. |
| Difficulty in Product Isolation | The product amine is polar and may be difficult to extract. | During aqueous workup, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form, which is more soluble in organic solvents. Use a more polar organic solvent for extraction, such as dichloromethane. |
| Formation of emulsions during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | - Inexpensive and readily available.- Effective reducing agent. | - Can reduce the starting aldehyde if not used in a two-step process.- Less selective for the imine in the presence of the carbonyl group. | - Often used in a two-step process where the imine is pre-formed.- Typically used in protic solvents like methanol or ethanol. |
| Sodium Cyanoborohydride (NaBH₃CN) | - Highly selective for the reduction of the iminium ion over the carbonyl group, allowing for one-pot reactions.[1] | - Highly toxic and generates cyanide byproducts, requiring careful handling and disposal.[1] | - One-pot reaction in methanol or other suitable solvents.- Requires weakly acidic conditions (pH 5-7). |
| Sodium Triacetoxyborohydride (STAB) | - Mild and highly selective for the imine, making it suitable for a wide range of substrates.[1]- Less toxic than NaBH₃CN.[1] | - More expensive than NaBH₄. | - One-pot reaction in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).- Often used with a catalytic amount of acetic acid. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | - "Green" chemistry approach with water as the only byproduct.- High yields are often achievable. | - Requires specialized equipment for handling hydrogen gas under pressure.- The catalyst can sometimes be sensitive to impurities. | - Reaction is carried out in a suitable solvent under a hydrogen atmosphere with a palladium on carbon catalyst. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the synthesis of N-ethylisobutylamine via a one-pot reductive amination.
Materials:
-
Isobutyraldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM).
-
Add isobutyraldehyde (1.0 equivalent) to the DCM with stirring.
-
Add the ethylamine solution (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 2-12 hours).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-ethylisobutylamine.
-
Purify the crude product by distillation or column chromatography if necessary.
Visualizations
References
Technical Support Center: High-Purity Distillation of Ethyl Isobutyl Amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the high-purity distillation of ethyl isobutyl amine. Below you will find troubleshooting guides, frequently asked questions, key data, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often stem from the synthesis process and can include starting materials, byproducts of side reactions, and degradation products. These may include unreacted starting materials like isobutylamine or ethylamine, as well as other alkylamines formed during the reaction. Water is also a common impurity.
Q2: What is the recommended method for purifying this compound to a high degree of purity?
A2: Fractional distillation is the most effective and widely used method for the high-purity purification of this compound, especially for separating it from impurities with different boiling points. For impurities that are thermally sensitive or have very close boiling points, chromatography may be a more suitable alternative.
Q3: How can I accurately determine the purity of my distilled this compound?
A3: The purity of this compound can be reliably assessed using several analytical techniques. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used. For a quantitative measure of the amine content, an acid-base titration is a straightforward and effective method.
Q4: Are there any known azeotropes of this compound that I should be aware of during distillation?
Q5: What safety precautions should be taken when distilling this compound?
A5: this compound is a flammable and corrosive liquid. All distillation procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Ensure that the distillation apparatus is properly assembled and free of leaks. It is also advisable to have a fire extinguisher and a spill kit readily accessible.
Data Presentation
The following tables summarize key physical properties and potential impurities to aid in the planning and execution of the distillation process.
Table 1: Physical Properties of N-Ethylisobutylamine
| Property | Value |
| IUPAC Name | N-ethyl-2-methylpropan-1-amine |
| CAS Number | 13205-60-2 |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol |
| Boiling Point (estimated) | ~110-115 °C at 760 mmHg |
| Density | Not available |
Note: The boiling point is an estimate based on structurally similar compounds, as a precise experimental value is not widely reported.
Table 2: Boiling Points of Potential Impurities
| Compound | Boiling Point (°C at 760 mmHg) | Potential for Azeotrope with Water |
| Isobutylamine | 68-69 | Yes (minimum-boiling) |
| Diethylamine | 55.5 | Yes (minimum-boiling) |
| Triethylamine | 89.5 | Yes (minimum-boiling) |
| Water | 100 | - |
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-purity distillation of this compound.
Issue 1: The distillate is coming over at a lower temperature than expected and appears cloudy.
-
Possible Cause: Presence of a low-boiling azeotrope, most likely with water.
-
Troubleshooting Steps:
-
Dry the Crude Material: Before distillation, dry the crude this compound using a suitable drying agent such as potassium hydroxide (KOH) pellets or magnesium sulfate (MgSO₄).
-
Azeotropic Distillation: If a significant amount of water is present, consider performing a preliminary azeotropic distillation with a suitable entrainer like toluene to remove the water.
-
Collect a Forerun: During the fractional distillation, collect the initial lower-boiling fraction separately until the distillation temperature stabilizes at the expected boiling point of the pure amine and the distillate is clear.
-
Issue 2: The product is discolored (yellow or brown).
-
Possible Cause: Thermal degradation of the amine at high temperatures.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the this compound, thereby minimizing thermal stress.
-
Use an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation, which can contribute to discoloration.
-
Avoid Overheating: Use a heating mantle with a temperature controller and ensure even heating to prevent localized overheating of the distillation flask.
-
Issue 3: The separation of impurities is poor, leading to low purity of the final product.
-
Possible Cause: Insufficient column efficiency.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases. This can be achieved by adjusting the heating rate and, if applicable, using a distillation head with reflux control.
-
Slow Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation. A general rule of thumb is to collect the distillate at a rate of 1-2 drops per second.
-
Issue 4: The pressure fluctuates during vacuum distillation.
-
Possible Cause: Leaks in the distillation apparatus or bumping of the liquid.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections for cracks or loose fittings.
-
Use Boiling Chips or a Magnetic Stirrer: Add boiling chips or a magnetic stir bar to the distillation flask before starting the distillation to promote smooth boiling and prevent bumping.
-
Ensure a Stable Vacuum Source: Verify that the vacuum pump is operating correctly and that the vacuum line is not obstructed.
-
Experimental Protocols
Protocol 1: High-Purity Fractional Distillation of this compound
-
Preparation:
-
Ensure all glassware is clean and dry.
-
If the crude this compound is suspected to contain water, dry it over potassium hydroxide (KOH) pellets for several hours, then decant the amine into the distillation flask.
-
Add a few boiling chips or a magnetic stir bar to a round-bottom flask of appropriate size.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of the round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.
-
-
Distillation Process:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect any initial low-boiling fraction (forerun) in a separate receiving flask. This fraction may contain residual solvents or a water azeotrope.
-
Once the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature drops, it indicates that the main product has distilled over. Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Once cooled, disassemble the apparatus.
-
Transfer the purified this compound to a clean, dry, and properly labeled storage container.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation:
-
Prepare a dilute solution of the distilled this compound in a suitable solvent (e.g., dichloromethane or ethanol) at a concentration of approximately 1 mg/mL.
-
-
GC Instrument Setup (Typical Conditions):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
The purity can be estimated by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a known standard should be used.
-
Visualizations
Below are diagrams to illustrate key experimental workflows and logical relationships.
Caption: A schematic of a standard fractional distillation apparatus.
Caption: A troubleshooting decision tree for common distillation issues.
Technical Support Center: Identification of Byproducts in Ethyl Isobutyl Amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ethyl isobutyl amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via reductive amination?
The synthesis of this compound, typically achieved through the reductive amination of 2-butanone with isobutylamine, can lead to the formation of several byproducts. The most prevalent of these include:
-
N,N-diethylisobutylamine (Tertiary Amine): This byproduct arises from the further reaction of the desired secondary amine product (this compound) with another molecule of the ethylating agent or an equivalent of 2-butanone followed by reduction. This is a common issue in reductive amination known as over-alkylation.[1][2][3]
-
2-Butanol: The starting ketone, 2-butanone, can be directly reduced by the hydride reagent to form the corresponding alcohol.[1] The choice of reducing agent is critical to minimize this side reaction.[1]
-
Aldol Condensation Products of 2-Butanone: Under basic or acidic conditions, 2-butanone can undergo self-condensation to form various aldol products.[4][5][6] These can include (Z)-5-methylhept-4-en-3-one and (E)-3,4-dimethylhex-3-en-2-one, which can further react or contaminate the final product.[4]
-
Diisobutylamine: This can be present as an impurity in the starting isobutylamine or be formed under certain reaction conditions.
-
Cyanide Adducts (if using NaBH₃CN): When sodium cyanoborohydride is used as the reducing agent, there is a possibility of cyanide addition to the imine intermediate, which can result in the formation of α-aminonitriles. This can account for up to 20% of the product mixture in some cases.[7]
Troubleshooting Guides
Q2: I am observing a significant amount of tertiary amine (N,N-diethylisobutylamine) in my reaction mixture. How can I minimize its formation?
The formation of tertiary amines is a common challenge.[1][2] Here are several strategies to suppress this side reaction:
-
Stoichiometry Control: Use a slight excess of the primary amine (isobutylamine) relative to the carbonyl compound (2-butanone). This increases the likelihood of the ketone reacting with the primary amine rather than the secondary amine product.[1]
-
Two-Step Procedure: First, allow the imine to form completely by mixing 2-butanone and isobutylamine, often with a dehydrating agent like molecular sieves. Monitor the reaction by TLC or LC-MS. Once the starting ketone is consumed, add the reducing agent. This prevents the secondary amine product from competing for the ketone.[1][2]
-
Control of Reaction pH: The formation of the tertiary amine can often be suppressed by conducting the reductive amination under neutral or non-acidic conditions.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more sterically hindered reducing agent that is often more selective for the iminium ion over the starting ketone, which can help reduce over-alkylation.[1]
Q3: My product is contaminated with 2-butanol. What is the cause and how can I prevent it?
The presence of 2-butanol indicates the direct reduction of the starting 2-butanone.[1] This can be addressed by:
-
Using a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known to be highly selective for the reduction of the imine/iminium ion intermediate over the carbonyl group of the starting ketone, making it ideal for one-pot reactions.[1] Sodium cyanoborohydride (NaBH₃CN) is also more selective than sodium borohydride (NaBH₄).
-
Two-Step Procedure: As mentioned previously, forming the imine first and then introducing the reducing agent will ensure that the concentration of the ketone is minimal during the reduction step.[1]
Q4: I have unidentified impurities that I suspect are from the self-condensation of 2-butanone. How can I confirm this and prevent their formation?
2-butanone can undergo self-aldol condensation, especially in the presence of acid or base catalysts.[4][5][6]
-
Identification: These byproducts will have a higher molecular weight than the starting materials and the desired product. GC-MS analysis is an effective way to identify these compounds by their mass spectra. The expected products are isomers of methylheptenone and dimethylhexenone.[4]
-
Prevention:
-
Control pH: Avoid strongly acidic or basic conditions if possible.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of the aldol condensation reaction.
-
Order of Addition: Adding the reducing agent early in a one-pot procedure (if using a selective one like NaBH(OAc)₃) can help to reduce the imine as it is formed, keeping the concentration of enolizable ketone low.
-
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Characteristics
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Analytical Observations (GC-MS) |
| N,N-diethylisobutylamine | C₁₀H₂₃N | 157.30 | Higher retention time than this compound. Mass spectrum will show a molecular ion peak at m/z 157 and characteristic fragmentation patterns. |
| 2-Butanol | C₄H₁₀O | 74.12 | Lower retention time. Mass spectrum will show a molecular ion peak at m/z 74 and a prominent peak at m/z 45. |
| (Z)-5-methylhept-4-en-3-one | C₈H₁₄O | 126.20 | Higher retention time. Mass spectrum will show a molecular ion peak at m/z 126. |
| (E)-3,4-dimethylhex-3-en-2-one | C₈H₁₄O | 126.20 | Higher retention time. Mass spectrum will show a molecular ion peak at m/z 126. |
| Diisobutylamine | C₈H₁₉N | 129.24 | Retention time may be close to the product. Mass spectrum will show a molecular ion peak at m/z 129. |
| α-aminonitrile adduct | C₇H₁₄N₂ | 126.20 | Higher retention time. Mass spectrum will show a molecular ion peak at m/z 126. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
This protocol outlines a general method for the separation and identification of this compound and its potential byproducts.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: A non-polar or medium-polarity capillary column is suitable for amine analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and byproducts based on their retention times and mass spectra.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of the desired product and the identification of impurities.[9][10]
-
Sample Preparation:
-
Purify a sample of the reaction mixture using column chromatography to isolate the main product and major impurities.
-
Dissolve approximately 5-10 mg of each isolated compound in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or similar.
-
¹H NMR:
-
Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire proton-decoupled spectra.
-
Typical spectral width: 0 to 220 ppm.
-
-
-
Data Analysis:
-
This compound:
-
¹H NMR: Expect signals for the ethyl group (triplet and quartet), the isobutyl group (doublet, multiplet, and doublet), and the N-H proton (broad singlet).
-
¹³C NMR: Expect distinct signals for the four unique carbon atoms of the ethyl and isobutyl groups.
-
-
Byproducts: Analyze the spectra of the isolated impurities to determine their structures. For example, N,N-diethylisobutylamine would show signals for two equivalent ethyl groups. 2-Butanol would exhibit a characteristic CH-OH signal.
-
Mandatory Visualization
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
Caption: A logical workflow for troubleshooting common byproduct issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. homework.study.com [homework.study.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. forskning.ruc.dk [forskning.ruc.dk]
Technical Support Center: Stereoselective Reactions with Ethyl Isobutyl Amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance stereoselectivity in reactions involving ethyl isobutyl amine and related chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in stereoselective synthesis?
This compound is a secondary amine with the chemical formula C₆H₁₅N.[1][2] In stereoselective synthesis, it can be used as a reactant or as a structural component of a chiral auxiliary or ligand. The primary goal in using such chiral reagents is to control the three-dimensional arrangement of atoms in a product molecule, leading to a high yield of a single desired stereoisomer.[3] This control is critical in drug development, as different enantiomers of a drug can have vastly different biological activities.[4]
Q2: I am observing low enantiomeric excess (e.e.) or diastereomeric excess (d.e.) in my reaction. What are the most common initial checks I should perform?
When faced with poor stereoselectivity, a systematic verification of your starting materials and reaction setup is the first step. Key initial checks include:
-
Purity of Starting Materials: Ensure all reactants, including the this compound derivative, substrates, and solvents, are of high chemical purity. Acidic or basic impurities can interfere with the catalytic cycle or the desired reaction pathway.[5]
-
Chiral Auxiliary/Catalyst Integrity: Verify the enantiomeric purity of your chiral auxiliary or catalyst. An impure chiral source will inherently lead to a lower enantiomeric excess in the product.[5][6]
-
Reaction Conditions: Double-check that the reaction temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols.[5]
-
Inert Atmosphere and Moisture Control: Many stereoselective reactions are sensitive to air and moisture. Ensure that solvents and reagents are appropriately dried and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) if required by the protocol.[5]
Q3: How does the choice of solvent affect the enantioselectivity of the reaction?
The polarity and coordinating ability of the solvent are critical as they can influence the energy of the diastereomeric transition states. A solvent can stabilize or destabilize the transition state leading to the major or minor product, thereby altering the stereochemical outcome. It is highly recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, hexane) to find the optimal conditions for a specific transformation.[6][7]
Q4: Can adjusting the reaction temperature improve my stereoselectivity?
Yes, temperature is one of the most influential factors. Generally, lowering the reaction temperature enhances enantioselectivity.[6][7] This is because a lower temperature increases the energy difference between the competing diastereomeric transition states, favoring the pathway with the lower activation energy that leads to the major enantiomer. However, this often comes at the cost of a slower reaction rate.[7] It is crucial to find a balance between selectivity and practical reaction time.
Q5: My reaction proceeds through an imine intermediate. Could its geometry affect the final stereoselectivity?
Absolutely. If your reaction involves the formation of an imine from a ketone or aldehyde, the ratio of E/Z isomers of this intermediate can significantly impact the final diastereoselectivity of the product.[6][8] In many cases, one isomer directs the stereochemical outcome more effectively than the other. Factors like solvent, temperature, and the presence of additives can influence this E/Z ratio.[8]
Troubleshooting Guide: Low Stereoselectivity
If initial checks on reagent purity and basic setup do not resolve the issue of low stereoselectivity, a systematic optimization of reaction parameters is necessary.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing stereoselectivity.
Caption: A systematic workflow for troubleshooting low stereoselectivity.
Data Presentation: Effect of Reaction Parameters
Systematic screening of reaction parameters is crucial for optimization. The following tables provide representative data on how temperature and solvent choice can impact enantiomeric excess (e.e.).
Table 1: Effect of Temperature on Enantioselectivity
This table illustrates the common trend where lower temperatures lead to higher enantioselectivity.[6]
| Entry | Temperature (°C) | Enantiomeric Excess (e.e.) % | Reaction Time (h) |
| 1 | 25 (Room Temp) | 65% | 12 |
| 2 | 0 | 78% | 24 |
| 3 | -20 | 85% | 48 |
| 4 | -78 | 92% | 72 |
| Note: Data is representative and will vary based on the specific reaction. |
Table 2: Effect of Solvent on Enantioselectivity
This table shows how solvent polarity can influence the stereochemical outcome of a reaction.
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e.) % |
| 1 | Hexane | 1.9 | 88% |
| 2 | Toluene | 2.4 | 91% |
| 3 | Dichloromethane (DCM) | 9.1 | 75% |
| 4 | Tetrahydrofuran (THF) | 7.5 | 62% |
| 5 | Acetonitrile | 37.5 | 45% |
| Note: Data is representative and will vary based on the specific reaction. |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol describes a general procedure for a titanium-mediated aldol reaction using a chiral auxiliary, which can be adapted for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral auxiliary-derived amide (1.0 eq) in dry dichloromethane (DCM) to a concentration of 0.2 M.
-
Enolate Formation: Cool the solution to 0 °C. Add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise, followed by the dropwise addition of a tertiary amine base like triethylamine (TEA) or Hünig's base (DIPEA) (1.2 eq). Stir the resulting dark red solution at 0 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 eq) dissolved in a minimal amount of dry DCM dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for the desired amount of time (e.g., 4-24 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric and/or enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or NMR analysis of diastereomers.[6]
Protocol for Chiral Auxiliary Cleavage
After the desired stereocenter has been created, the chiral auxiliary must be removed to yield the final product.
-
Setup: Dissolve the product from the previous step (1.0 eq) in a suitable solvent system, such as a 3:1 mixture of THF and water.
-
Cleavage: Cool the solution to 0 °C. Add lithium hydroxide (LiOH) (4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂) (8.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 4-6 hours.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Extract the aqueous layer with ethyl acetate. The desired product will be in the organic layer, and the recovered chiral auxiliary can often be retrieved from the aqueous layer after acidification and extraction.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography.
Key Concepts Visualization
The Role of a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome.[3] After the reaction, the auxiliary is removed and can often be recycled.
Caption: The general workflow for asymmetric synthesis using a chiral auxiliary.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H15N | CID 518733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up of Ethyl Isobutyl Amine Synthesis: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to viable production. The synthesis of ethyl isobutyl amine, a key intermediate in various applications, often presents unique challenges when transitioning from bench-scale to pilot or production-scale operations. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound reactions, with a focus on the widely used reductive amination pathway.
Troubleshooting Guide: From Low Yields to Impurity Woes
The synthesis of this compound is most commonly achieved through the reductive amination of isobutyraldehyde with ethylamine. While seemingly straightforward, scaling up this reaction can lead to a host of issues impacting yield, purity, and overall process efficiency. This guide provides a structured approach to identifying and resolving these challenges.
Low Product Yield
A significant drop in yield upon scaling up is a frequent concern. Several factors can contribute to this issue:
-
Inefficient Imine Formation: The initial reaction between isobutyraldehyde and ethylamine to form the corresponding imine is a crucial equilibrium step.[1] On a larger scale, inadequate mixing or localized temperature variations can hinder this reaction.
-
Solution: Ensure robust agitation and effective temperature control throughout the reactor. A gradual, controlled addition of the aldehyde to the amine solution can also favor imine formation.
-
-
Aldehyde Self-Condensation: Aldehydes, particularly isobutyraldehyde, can undergo aldol condensation reactions, especially in the presence of basic impurities or under elevated temperatures. This side reaction consumes the starting material and reduces the overall yield.
-
Solution: Maintain a neutral to slightly acidic pH and ensure the reaction temperature is kept within the optimal range. The order of reagent addition can also play a role; adding the aldehyde to the amine is generally preferred.
-
-
Reduction of the Aldehyde: The reducing agent, if not sufficiently selective, can reduce the starting aldehyde to isobutanol, a common byproduct that lowers the yield of the desired amine.[2]
High Impurity Profile
The presence of impurities not only complicates purification but can also impact the performance of the final product. Common impurities and their mitigation strategies are outlined below:
-
Over-alkylation (Formation of Diisobutylethylamine): The newly formed this compound can react with another molecule of isobutyraldehyde to form a tertiary amine impurity.
-
Solution: Using a slight excess of ethylamine can help to minimize this side reaction by increasing the probability of the aldehyde reacting with the primary amine.
-
-
Unreacted Starting Materials: Incomplete conversion of isobutyraldehyde or ethylamine will result in their presence in the final product mixture.
-
Solution: Optimize reaction time and temperature. Monitoring the reaction progress using techniques like Gas Chromatography (GC) can help determine the point of maximum conversion.
-
-
Solvent-Related Impurities: The choice of solvent can impact the impurity profile. For instance, dichloromethane has been reported to react with amines under certain conditions.[3]
-
Solution: Select an appropriate, inert solvent for the reaction. Methanol and dichloroethane are commonly used for reductive aminations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reductive amination of isobutyraldehyde with ethylamine.[1] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.
Q2: What are the key parameters to control during the scale-up of this reaction?
A2: Critical process parameters to monitor and control during scale-up include temperature, pressure, agitation speed, and the rate of reagent addition.[4] Maintaining consistency in these parameters is crucial for reproducible results.
Q3: How can I monitor the progress of the reaction?
A3: Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective analytical techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts.[5][6][7]
Q4: What is the recommended method for purifying crude this compound?
A4: Fractional distillation is the most common and effective method for purifying this compound, especially on a larger scale.[8][9] This technique separates compounds based on their boiling points, allowing for the isolation of the desired product from lower and higher boiling impurities.
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Purity (Lab Scale)
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 4 | 75 | 90 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 | 6 | 85 | 95 |
| Sodium Triacetoxyborohydride (STAB) | DCE | 25 | 5 | 92 | 98 |
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) |
| Reactants | ||
| Isobutyraldehyde | 1.0 mol | 50.0 mol |
| Ethylamine (2M in THF) | 1.2 mol | 60.0 mol |
| Sodium Triacetoxyborohydride | 1.5 mol | 75.0 mol |
| Conditions | ||
| Solvent | Dichloroethane (DCE) | Dichloroethane (DCE) |
| Temperature | 25°C | 25-30°C (with cooling) |
| Reaction Time | 5 hours | 8 hours |
| Results | ||
| Isolated Yield | 92% | 88% |
| Purity (by GC) | 98% | 96% |
| Key Byproducts | Isobutanol (<1%), Diisobutylethylamine (<1%) | Isobutanol (~2%), Diisobutylethylamine (~2%) |
Experimental Protocols
Key Experiment: Reductive Amination of Isobutyraldehyde with Ethylamine (Lab Scale)
Materials:
-
Isobutyraldehyde
-
Ethylamine (2.0 M solution in Tetrahydrofuran)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of ethylamine (1.2 equivalents) in DCE, add isobutyraldehyde (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by GC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with 1 M NaOH and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: Troubleshooting workflow for scaling up this compound synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. chembam.com [chembam.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Quenching Procedures for Reactions Containing Ethyl Isobutyl Amine
This guide provides detailed information for researchers, scientists, and drug development professionals on effectively quenching reactions and managing the workup for processes involving the secondary amine, ethyl isobutyl amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a chemical reaction? A1: Quenching is a critical step to halt a chemical reaction by deactivating any unreacted, often highly reactive, reagents.[1] This process ensures the reaction is controlled, prevents the formation of unwanted byproducts, and makes the mixture safe for handling and subsequent purification steps.[1] For highly reactive mixtures, quenching must be performed carefully to manage potential exothermic events or gas evolution.[2]
Q2: Why do reactions with this compound require specific workup procedures? A2: this compound, like other amines, is a basic compound that will typically partition into the organic layer during a standard aqueous extraction.[3][4] To remove it from the desired product, the amine's solubility must be altered. This is usually achieved by converting it into a salt (which is water-soluble) through protonation with an acid or by forming a metal complex.[3][4]
Q3: What are the standard methods for removing this compound after quenching? A3: The two most common methods are:
-
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 10% HCl). The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3][4]
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate. The amine complexes with the copper ions, and this purple-colored complex is drawn into the aqueous phase.[3][4][5]
Q4: How do I choose between an acidic wash and a copper sulfate wash? A4: The choice depends on the stability of your desired product.
-
Use an acidic wash when your product is stable in the presence of acid. This is often a very effective and straightforward method.[3][4]
-
Use a copper sulfate wash if your product is acid-sensitive or prone to hydrolysis under acidic conditions.[3][6] This non-acidic method provides a gentler alternative for removing the amine.
Q5: What are the key safety precautions when quenching reactions? A5: Safety is paramount during quenching.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7]
-
Ventilation: Perform the quench in a well-ventilated fume hood.[7]
-
Controlled Addition: Add the quenching agent slowly and dropwise, especially for highly reactive mixtures, to control the rate of reaction and heat generation.[8]
-
Cooling: Use an ice bath to dissipate heat from exothermic quenches.[2]
-
Venting: Never perform a quench in a sealed vessel, as gas evolution can cause a dangerous pressure buildup.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Exotherm or Uncontrolled Gas Evolution | The quenching agent is being added too quickly; The reaction is more concentrated or contains more unreacted starting material than anticipated. | 1. Immediately slow or stop the addition of the quenching agent. 2. Ensure the reaction flask is submerged in an ice bath to cool it effectively.[2] 3. Add the quenching agent at the recommended, controlled rate.[2] |
| Persistent Emulsion During Workup | Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers. Suspended solids can also contribute to emulsion formation. | 1. "Salting Out": Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[9][10] 2. Filtration: Filter the entire mixture through a pad of Celite to remove fine particulates that may be stabilizing the emulsion.[9][10] 3. Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will break on their own.[10] |
| Product is Contaminated with Amine After Workup | The washing procedure was insufficient to remove all of the this compound. | 1. Perform additional washes with the chosen aqueous solution (acid or copper sulfate). 2. When using copper sulfate, continue washing until the aqueous layer no longer turns purple, indicating that all the amine has been complexed.[3][4] 3. For an acidic wash, check the pH of the aqueous layer after washing to ensure it is sufficiently acidic to have protonated all the amine. |
| Product Loss During Extraction | The desired product has some water solubility or is an amine itself, partitioning into the aqueous layer along with the this compound. | 1. If your product is a basic amine, you can recover it by basifying the acidic aqueous washes with NaOH or NaHCO₃ and then re-extracting with an organic solvent.[9] 2. Minimize the number of aqueous washes or use brine to reduce the solubility of the organic product in the aqueous layer. |
Data Presentation
Comparison of Amine Removal Methods
| Feature | Acidic Wash (e.g., 10% HCl) | Copper (II) Sulfate Wash |
| Mechanism | Protonation of the amine to form a water-soluble ammonium salt. | Complexation of the amine with Cu²⁺ ions to form a water-soluble, purple-colored complex.[3][4] |
| Ideal For | Acid-stable target compounds. | Acid-sensitive target compounds.[3][4] |
| Advantages | Generally very effective; reagents are common and inexpensive. | Gentle, non-acidic conditions; the color change provides a visual indicator of amine removal.[3][4] |
| Disadvantages | Cannot be used with acid-labile products; requires subsequent neutralization if the amine is the desired product. | May require multiple washes; introduces metal salts that may need to be removed in later steps. |
| Endpoint Indication | Test the pH of the aqueous layer to ensure it is acidic. | The aqueous layer no longer turns purple upon mixing with the organic layer.[3][4] |
Experimental Protocols
Protocol 1: Standard Quenching and Acidic Workup
This protocol is suitable for reactions where the desired product is stable to dilute aqueous acid.
-
Reaction Completion Check: Before quenching, confirm the reaction is complete using an appropriate analytical method (e.g., TLC, LC-MS).[2]
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add the chosen quenching agent (e.g., water, saturated NH₄Cl solution) dropwise with vigorous stirring. Monitor for any exotherm or gas evolution.
-
Dilution: Once the quench is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acidic Wash: Add a volume of 1 M or 10% aqueous HCl solution. Stopper the funnel, invert, and vent frequently. Shake the funnel and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 6-7) one or two more times to ensure complete removal of the this compound.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[11]
Protocol 2: Quenching and Non-Acidic Copper Sulfate Workup
This protocol is designed for reactions where the desired product is sensitive to acid.
-
Reaction Completion Check & Cooling: Follow steps 1 and 2 from Protocol 1.
-
Quenching: Follow step 3 from Protocol 1.
-
Dilution & Transfer: Follow steps 4 and 5 from Protocol 1.
-
Copper Sulfate Wash: Add a volume of 10% aqueous copper (II) sulfate (CuSO₄) solution. The aqueous layer should turn a deep blue or purple color as it complexes with the amine.[3][4]
-
Extraction: Stopper, vent, and shake the funnel. Allow the layers to separate and drain the colored aqueous layer.
-
Repeat: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating all the amine has been removed.[3][4]
-
Final Wash: Wash the organic layer with water and then brine to remove any residual copper salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[11]
Visualizations
Caption: General workflow for quenching and amine removal.
Caption: Decision logic for selecting an amine workup method.
References
- 1. youtube.com [youtube.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Strategies to Minimize Impurity Formation with Ethyl Isobutyl Amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurity formation during the synthesis, purification, and handling of ethyl isobutyl amine (also known as N-ethyl-2-methylpropan-1-amine).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary impurities?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reductive amination of isobutyraldehyde with ethylamine.[1][2][3][4] This reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.[1][4][5]
The primary impurities of concern in this synthesis are:
-
N,N-diethylisobutylamine (Tertiary Amine): This is formed from the over-alkylation of the desired this compound product with another molecule of isobutyraldehyde and subsequent reduction. This is often a significant byproduct if reaction conditions are not carefully controlled.
-
Unreacted Isobutyraldehyde and Ethylamine: Incomplete reaction can leave starting materials in the crude product.
-
Isobutyl Alcohol: This can be formed by the reduction of the starting isobutyraldehyde, especially when using less selective reducing agents.[1]
-
Di(isobutyl)amine: This can arise if there are impurities in the starting materials or through side reactions.
Q2: How can I minimize the formation of the tertiary amine impurity, N,N-diethylisobutylamine?
A2: Minimizing the formation of the tertiary amine byproduct is a critical aspect of this synthesis. Several strategies can be employed:
-
Stepwise Reaction: Instead of a one-pot reaction, consider a two-step approach. First, form the imine by reacting isobutyraldehyde and ethylamine, and then add the reducing agent in a separate step. This can suppress the formation of the tertiary amine.[2]
-
Control Stoichiometry: Use a slight excess of ethylamine relative to isobutyraldehyde. This can help to ensure the complete conversion of the aldehyde to the initial imine and reduce the chances of the product amine reacting with remaining aldehyde.
-
Choice of Reducing Agent: Milder and more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often recommended for its high selectivity in reducing the imine in the presence of the aldehyde, which can minimize the reduction of the starting aldehyde to isobutyl alcohol.[6][7]
-
Reaction Conditions: Performing the reaction at lower temperatures can help to control the reaction rate and reduce the likelihood of side reactions.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: Proper storage is crucial to maintain the purity of this compound. Amines are susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]
-
Temperature: Keep in a cool, dry place, generally below 30°C (86°F), to minimize volatility and potential decomposition.[8][9]
-
Light: Protect from light, as some amines can be light-sensitive.
-
Container: Use tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass to prevent contamination and moisture absorption.[8][9]
Troubleshooting Guides
Issue 1: Significant Peak Corresponding to Tertiary Amine (N,N-diethylisobutylamine) in GC-MS Analysis
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-alkylation of the product. | Solution: Implement a stepwise reaction protocol. First, ensure the complete formation of the imine by mixing isobutyraldehyde and ethylamine in a suitable solvent like methanol and stirring for 1-2 hours. Monitor the reaction by TLC or NMR. Once the imine formation is complete, cool the reaction mixture and then add the reducing agent.[6] |
| Incorrect stoichiometry. | Solution: Use a slight excess (1.1 to 1.2 equivalents) of ethylamine to isobutyraldehyde. This will favor the formation of the primary imine and reduce the availability of the aldehyde for reaction with the product amine. |
| Reaction temperature is too high. | Solution: Maintain a low reaction temperature, especially during the addition of the reducing agent. Cooling the reaction mixture to 0°C before adding the reducing agent is a common practice. |
Issue 2: Presence of Isobutyl Alcohol in the Final Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Use of a non-selective reducing agent. | Solution: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective at reducing the imine intermediate while leaving the aldehyde group of the starting material intact.[6] Sodium cyanoborohydride (NaBH₃CN) is also an option, but it is toxic and requires careful handling.[6] |
| Simultaneous presence of aldehyde and a strong reducing agent. | Solution: If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure that the imine formation is complete before its addition. A stepwise approach is highly recommended in this case.[6] |
Issue 3: Yellowing of the Product Upon Storage
| Potential Cause | Troubleshooting Steps & Solutions |
| Oxidation of the amine. | Solution: Ensure the product is stored under a strictly inert atmosphere (nitrogen or argon). Purge the storage container with the inert gas before sealing. Lower aliphatic amines can get colored on storage due to atmospheric oxidation.[10] |
| Presence of impurities. | Solution: The yellowing can be due to the degradation of residual impurities. Ensure the final product is of high purity by employing efficient purification methods such as distillation or column chromatography. |
Data Presentation
The choice of reducing agent can significantly impact the product distribution in the reductive amination of isobutyraldehyde with ethylamine. The following table summarizes expected outcomes based on the general reactivity of common reducing agents.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Expected Purity of this compound | Common Impurities |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | High | Low levels of tertiary amine and isobutyl alcohol. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | High | Low levels of tertiary amine and isobutyl alcohol. (Note: Toxic)[6] |
| Sodium Borohydride (NaBH₄) | Low to Moderate | Moderate | Higher levels of isobutyl alcohol and potentially unreacted aldehyde.[6] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High | High | Can be very clean, but requires specialized equipment (hydrogenator). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stepwise Reductive Amination
This protocol is designed to minimize the formation of the tertiary amine byproduct.
Materials:
-
Isobutyraldehyde
-
Ethylamine (2.0 M solution in THF)
-
Methanol, anhydrous
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve isobutyraldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethylamine (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture back down to 0°C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours or until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable for separating the components.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scanning from m/z 35 to 300)
Expected Elution Order:
-
Ethylamine
-
Isobutyraldehyde
-
This compound
-
Isobutyl alcohol
-
N,N-diethylisobutylamine
Mandatory Visualization
Caption: Troubleshooting workflow for impurity formation.
Caption: Synthetic pathway and side reactions.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. researchgate.net [researchgate.net]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Preventing over-alkylation in reactions with secondary amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the alkylation of secondary amines, specifically focusing on the prevention of over-alkylation to form quaternary ammonium salts.
Troubleshooting Guide
Problem 1: Significant formation of quaternary ammonium salt byproduct.
Root Cause: The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction with the alkylating agent.[1] This is a common challenge in direct alkylation methods.[2][3]
Solutions:
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess of the secondary amine relative to the alkylating agent.
-
Employ slow, dropwise addition of the alkylating agent to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine.
-
-
Optimize Reaction Temperature:
-
Choice of Base and Solvent:
-
Use a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), to scavenge the acid byproduct without competing in the alkylation reaction.
-
Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can accelerate the desired SN2 reaction. However, their effect on the rate of over-alkylation should be monitored. The choice of base is also critical; for instance, cesium bases in anhydrous solvents have been shown to promote selective mono-N-alkylation.
-
-
Consider Steric Hindrance:
-
If the substrate allows, increasing the steric bulk on either the secondary amine or the alkylating agent can disfavor the formation of the sterically congested quaternary ammonium salt. The rate of quaternization is generally slower for tertiary amines compared to the alkylation of secondary amines due to increased steric hindrance.[6]
-
Problem 2: Low yield of the desired tertiary amine despite controlling for over-alkylation.
Root Cause: Incomplete reaction, side reactions other than over-alkylation, or difficult purification.
Solutions:
-
Alternative Synthetic Routes:
-
Reductive Amination: This is a highly reliable method for the synthesis of tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[2][3] It proceeds through an iminium ion intermediate which is then reduced in situ, effectively preventing over-alkylation.[2][3]
-
Use of Protecting Groups: Temporarily protecting the secondary amine can be an effective strategy. After a different desired reaction is performed elsewhere in the molecule, the protecting group can be removed to regenerate the secondary amine, which can then be alkylated under controlled conditions.
-
Problem 3: Difficulty in separating the tertiary amine product from the quaternary ammonium salt.
Root Cause: Similar polarities or solubilities of the product and byproduct.
Solutions:
-
Purification Techniques:
-
Column Chromatography: Silica gel chromatography is a standard method for separating compounds with different polarities.
-
Extraction: If the quaternary ammonium salt is soluble in water, an aqueous wash of the organic reaction mixture can effectively remove it.
-
Crystallization: If the desired tertiary amine or the quaternary salt is a solid, crystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in reactions with secondary amines?
A1: Over-alkylation occurs because the product of the initial alkylation, a tertiary amine, is often a stronger nucleophile than the starting secondary amine. This increased nucleophilicity makes the tertiary amine more reactive towards the alkylating agent, leading to the formation of a quaternary ammonium salt. This is often referred to as a "runaway train" effect.
Q2: How can I completely avoid over-alkylation?
A2: While completely avoiding over-alkylation in direct alkylation can be challenging, using alternative methods like reductive amination is a highly effective strategy.[2][3] This two-step, one-pot process involves the formation of an iminium ion followed by its reduction, which is not susceptible to over-alkylation.[2][3] Another robust method is the use of protecting groups to modulate the reactivity of the amine.
Q3: What is the role of the base in secondary amine alkylation?
A3: A base is typically used to neutralize the acidic byproduct (e.g., HBr or HCl) formed during the reaction. The choice of base is crucial. A non-nucleophilic, sterically hindered base like Hünig's base is ideal as it will not compete with the secondary amine in reacting with the alkylating agent. Common inorganic bases like potassium carbonate (K₂CO₃) are also frequently used.
Q4: Are there any "green" or more environmentally friendly approaches to prevent over-alkylation?
A4: Yes, optimizing reaction conditions to improve atom economy is a key principle of green chemistry. This includes careful control of stoichiometry to avoid large excesses of reagents. Additionally, catalytic methods, such as the borrowing hydrogen methodology which uses alcohols as alkylating agents and releases water as the only byproduct, are considered greener alternatives.
Data Presentation
Table 1: Comparison of Methods for Tertiary Amine Synthesis from Secondary Amines
| Method | Typical Reagents | Advantages | Disadvantages | Selectivity for Tertiary Amine |
| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Hünig's base) | Simple, one-step reaction. | Prone to over-alkylation, may require careful control of conditions. | Moderate to High (with optimization) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | High selectivity, broad substrate scope, avoids over-alkylation.[2][3] | Two-step, one-pot procedure. | Very High |
| Using Protecting Groups | 1. Protection (e.g., Boc₂O) 2. Alkylation 3. Deprotection (e.g., TFA) | Excellent control and selectivity. | Multi-step process, adds to the overall synthesis length. | Very High |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Secondary Amine
This protocol is a reliable method for the synthesis of tertiary amines while avoiding over-alkylation.[2][3]
Materials:
-
Secondary amine (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as DCM or DCE (to a concentration of approximately 0.1 M).
-
Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Protocol 2: Boc Protection of a Secondary Amine
This protocol describes the protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O), a common strategy to prevent unwanted side reactions.
Materials:
-
Secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) (1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the secondary amine in anhydrous THF (typically at a concentration of 0.1-0.5 M).
-
Add triethylamine (1.2-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.5 equiv) in a minimal amount of THF.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected secondary amine.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions Mediated by Ethyl Isobutyl Amine
Welcome to the technical support center for optimizing catalyst loading in reactions involving the synthesis of ethyl isobutyl amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, typically via reductive amination of isobutyraldehyde with ethylamine.
Question: My reaction yield is consistently low. What are the potential causes and solutions?
Answer:
Low yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Deactivation: The catalyst may be deactivated by the amine product or impurities.[1][2] Consider using fresh catalyst or regenerating the existing batch if possible. The presence of hydrogen can also prevent the formation of metal nitrides, which can deactivate the catalyst.[3]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion efficiently.[4] A suboptimal catalyst loading can lead to slow conversion rates.[5] It is recommended to perform a loading screen to identify the optimal concentration (see Table 1).
-
Suboptimal Reaction Conditions: Temperature and pressure play a critical role. Higher temperatures can favor the initial dehydrogenation step but may also lead to side reactions or catalyst decomposition if too high.[3][6]
-
Poor Reagent Quality: Ensure all reagents, including the amine, aldehyde, and solvents, are pure and dry.[7] Water can inhibit the formation of the imine intermediate, which is crucial for the reaction.[1]
-
Inefficient Mixing: In heterogeneous catalysis, poor stirring can lead to localized concentration gradients and reduce the interaction between reactants and the catalyst surface.[7]
Question: I am observing significant side product formation, particularly tertiary amines. How can I improve selectivity?
Answer:
Poor selectivity is often due to over-alkylation or competing side reactions.
-
Control of Stoichiometry: The molar ratio of the amine to the aldehyde is critical. Using a slight excess of the primary amine (ethylamine) can help suppress the formation of the tertiary amine by competing for the intermediate imine.
-
Catalyst Choice: The nature of the catalyst itself influences selectivity. Some catalysts may be more prone to promoting over-alkylation. Screening different catalysts (e.g., Ni, Pd, Co-based) can identify one with higher selectivity for the desired secondary amine.[1][8]
-
Temperature and Reaction Time: Lowering the reaction temperature can sometimes enhance selectivity by disfavoring the higher activation energy pathways that lead to side products.[6] However, this may require longer reaction times. Monitor the reaction progress and quench it once the desired product concentration is maximized to prevent further reactions.[7]
-
Hydrogen Pressure: In reductive amination, the hydrogen pressure can influence the relative rates of imine formation and reduction. Optimizing H₂ pressure is crucial for maximizing selectivity.
Question: The reaction is very slow or fails to initiate. What should I check?
Answer:
A stalled reaction often points to a fundamental issue with the catalytic system or conditions.
-
Catalyst Activation: Ensure the catalyst is properly activated according to the manufacturer's or literature protocol. Many heterogeneous catalysts require a pre-reduction step.
-
Presence of Inhibitors: Trace impurities in the reactants or solvent can act as catalyst poisons. Purifying the starting materials may be necessary.
-
Incorrect Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Gradually increase the temperature while monitoring for any signs of product formation.
-
Reagent Addition Order: The order in which reagents are added can be critical. For instance, pre-forming an active catalyst complex before adding the substrates may be necessary.[7]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound synthesis?
A1: A good starting point for optimization is typically between 1-10 mol% of the catalyst relative to the limiting reagent.[4][9] For many reactions, an optimal loading is found around 10 mol%, as higher loadings may not significantly increase the yield or reduce reaction time, thus making the process less economical.[4]
Q2: How does temperature affect the optimal catalyst loading?
A2: Temperature and catalyst loading are often interdependent. Higher temperatures can increase reaction rates, potentially allowing for a lower catalyst loading. However, excessively high temperatures can also lead to catalyst degradation or reduced selectivity.[6] It is crucial to co-optimize both parameters.
Q3: Can the solvent choice impact the reaction?
A3: Absolutely. The solvent can influence catalyst activity, solubility of reactants, and the stability of intermediates. For example, some reactions show significantly higher yields in water, while others perform better in organic solvents like ethanol or toluene.[4][6] Solvent screening is a key part of the optimization process.
Q4: How should I handle and store the catalyst to ensure consistent performance?
A4: Many catalysts are sensitive to air and moisture. They should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a glovebox or desiccator).[7] Always handle the catalyst under an inert gas stream (like argon or nitrogen) to prevent deactivation from exposure to the atmosphere.[7]
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Outcome
This table provides a generalized example of how varying catalyst loading can impact reaction yield and time for a typical reductive amination process. Optimal values are specific to the exact reaction conditions and catalyst used.
| Catalyst Loading (mol%) | Reaction Yield (%) | Reaction Time (hours) | Notes |
| 1 | 45 | 24 | Incomplete conversion, slow reaction rate. |
| 5 | 85 | 12 | Significant improvement in yield and time. |
| 10 | 95 | 8 | Often identified as the optimal loading.[4] |
| 15 | 96 | 8 | Marginal improvement in yield, not cost-effective. |
| 20 | 96 | 7.5 | No significant benefit over 10-15 mol% loading.[4] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination to Synthesize this compound
This protocol describes a general method for the synthesis of this compound using a heterogeneous catalyst. Warning: This reaction should be carried out in a well-ventilated fume hood by trained personnel.
-
Catalyst Activation (if required):
-
Place the catalyst (e.g., 10 mol% of a supported Palladium or Nickel catalyst) into a high-pressure reactor vessel.
-
Seal the vessel and purge it 3-4 times with an inert gas (e.g., Argon), followed by 3-4 purges with hydrogen gas.
-
Activate the catalyst under hydrogen at the recommended temperature and pressure for 1-2 hours.
-
-
Reaction Setup:
-
After activation, cool the vessel to room temperature and carefully vent the hydrogen.
-
Under a positive pressure of inert gas, add the solvent (e.g., ethanol).
-
Add isobutyraldehyde (1.0 eq) via syringe.
-
Add ethylamine (1.1 eq) dropwise to the mixture.
-
-
Reaction Execution:
-
Seal the reactor and purge again with hydrogen (3-4 cycles).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5-20 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60-100 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Once the starting material is consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for catalyzed this compound synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. interesjournals.org [interesjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Removing Residual Ethyl Isobutyl Amine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of residual ethyl isobutyl amine from reaction mixtures.
Troubleshooting Guide
Q1: How can I remove residual this compound from my organic reaction mixture?
A1: The most common and effective method is an acidic wash. This compound, as a basic compound, reacts with acid to form a water-soluble ammonium salt. This salt is then extracted from the organic phase into the aqueous phase.
Commonly Used Acids:
-
Dilute Sulfuric Acid (H₂SO₄)
-
Ammonium Chloride (NH₄Cl) solution (mildly acidic, pH ~5-6)[1]
The protonated amine becomes water-soluble and can be removed through liquid-liquid extraction.[1][3] This is a standard procedure for separating amines from crude reaction mixtures.[4]
Q2: My product is sensitive to strong acids. What are my alternatives for removing this compound?
A2: If your target compound is unstable in the presence of strong acids, you have several milder options:
-
Saturated Ammonium Chloride Wash: Use a saturated aqueous solution of NH₄Cl. It is mildly acidic and often sufficient to protonate and extract the amine without degrading sensitive functional groups.[1]
-
Copper (II) Sulfate Wash: Washing the organic layer with a 10% aqueous solution of copper (II) sulfate (CuSO₄) is an effective method. The amine complexes with the copper ions, and the resulting complex partitions into the aqueous layer.[1] A color change in the aqueous layer (to purple) indicates the formation of the copper-amine complex. Continue washing until no further color change is observed.[1]
-
Amine-Functionalized Silica Gel Chromatography: If extractive methods are unsuitable, flash chromatography using an amine-functionalized silica gel can be very effective.[5] This stationary phase minimizes the strong acid-base interaction between the basic amine and acidic silica, allowing for better separation without requiring an amine modifier in the mobile phase.[5]
Q3: I performed an acid wash, but I still detect this compound in my product. What went wrong?
A3: There are a few possibilities if an initial acid wash is unsuccessful:
-
Insufficient Acid: You may not have used enough acid to neutralize all the amine. Ensure you are using a molar excess of acid.
-
Insufficient Mixing/Washing: The extraction process may have been incomplete. Ensure vigorous mixing of the biphasic system to maximize the surface area and facilitate the transfer of the ammonium salt into the aqueous layer. Repeat the wash multiple times (2-3x) with fresh acidic solution.[2]
-
Incorrect pH: After adding the acid, check the pH of the aqueous layer to ensure it is acidic. If it is neutral or basic, add more acid.
-
Back Extraction: After the acid wash, perform a final wash with brine (saturated aqueous NaCl). This helps to remove residual water and any dissolved salts from the organic layer.[1]
Q4: Can I remove this compound by distillation?
A4: Yes, distillation can be an option if your product's boiling point is significantly different from that of this compound and your product is thermally stable.[2] Given that the boiling point of isobutylamine is around 68-69°C, and ethylbutylamine is around 108°C, this compound will have a relatively low boiling point.[6][7] If your product is a high-boiling liquid or a solid, simple distillation or vacuum distillation could effectively remove the volatile amine.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties of this compound is crucial for selecting the appropriate removal technique.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | [8][9] |
| Molecular Weight | 101.19 g/mol | [6][8][9] |
| Boiling Point | ~108-110 °C (for isomer N-ethyl-n-butylamine) | [6] |
| Solubility | Insoluble in water (as free base).[6] Soluble in common organic solvents like alcohol and ether.[7][10] |
Q2: Why is an acidic wash effective for removing amines?
A2: The effectiveness of an acidic wash is based on a fundamental acid-base reaction. This compound contains a basic nitrogen atom that readily accepts a proton (H⁺) from an acid. This reaction converts the neutral, water-insoluble amine into a charged ammonium salt. This salt is ionic and therefore highly soluble in water, allowing it to be separated from the non-polar organic layer.[2][3]
Q3: How can I confirm that the this compound has been completely removed?
A3: The most common methods for confirming the removal of impurities are:
-
Thin-Layer Chromatography (TLC): Spot the crude mixture and the purified product on a TLC plate. The spot corresponding to the amine should be absent in the purified sample. A potassium permanganate stain can be useful for visualizing amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive for detecting residual impurities. The characteristic signals for this compound should be absent in the spectrum of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a very sensitive technique that can confirm the absence of the amine.
Experimental Protocols & Workflows
Protocol 1: Acidic Wash and Liquid-Liquid Extraction
This protocol is suitable for acid-stable products.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1N HCl (aq). Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically to release pressure.[3]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash (steps 3-4) one or two more times with fresh 1N HCl to ensure complete removal.[2]
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check that the aqueous layer is neutral or slightly basic (pH ≥ 8).
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[1]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Caption: Workflow for Amine Removal via Acid Wash.
Protocol 2: Copper (II) Sulfate Wash
This protocol is an alternative for acid-sensitive products.
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer: Transfer the solution to a separatory funnel.
-
CuSO₄ Wash: Add an equal volume of 10% aqueous CuSO₄ solution. Shake vigorously.[1] The aqueous layer should turn a deep blue or purple color as the copper-amine complex forms.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Continue washing with fresh portions of 10% CuSO₄ solution until the aqueous layer no longer shows a significant color change.[1]
-
Brine Wash: Wash the organic layer with brine to remove residual copper salts and water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Caption: Workflow for Amine Removal using CuSO₄.
Protocol 3: Flash Column Chromatography
This protocol is useful when extractive methods fail or are not suitable.
-
Adsorbent Selection: Choose the appropriate stationary phase. For basic amines, amine-functionalized silica is often a good choice to prevent peak tailing.[5] Standard silica gel can also be used, but may require adding a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the mobile phase.
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. A typical system is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[11]
Caption: Workflow for Purification by Flash Chromatography.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. This compound | C6H15N | CID 518733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Safety of Handling Highly Reactive Amines
This guide provides essential safety information, troubleshooting advice, and emergency procedures for researchers, scientists, and drug development professionals working with highly reactive amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with highly reactive amines?
A1: Highly reactive amines pose several significant hazards:
-
Toxicity: Many amines are toxic and can be readily absorbed through the skin.[1][2] Exposure can lead to health issues ranging from skin and respiratory irritation to more severe effects like liver or kidney damage with long-term exposure.[3]
-
Reactivity: Amines are basic and nucleophilic, reacting exothermically with acids, acyl chlorides, and other electrophiles.[3][4] Aromatic amines can form diazonium salts that are unstable and potentially explosive, especially at temperatures above 5°C.[1]
-
Flammability: Many low molecular weight amines are flammable.[5]
-
Corrosivity: Amines can be corrosive to certain materials.[6]
Q2: What are the most critical personal protective equipment (PPE) requirements when handling highly reactive amines?
A2: A thorough risk assessment should guide PPE selection. However, the following are generally required:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield worn over goggles is recommended, especially when there's a risk of splashing or a highly exothermic reaction.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. It is good practice to wear two pairs of gloves. A flame-resistant lab coat should be worn and fully buttoned.[5][7]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8] If there's a risk of exposure outside a fume hood, a respirator may be necessary.[5]
-
Footwear: Closed-toe shoes are mandatory.[5]
Q3: How should I properly store highly reactive amines?
A3: Proper storage is crucial to prevent accidents:
-
Store in a cool, well-ventilated area away from incompatible materials like strong acids and oxidizers.[3][9]
-
Keep containers tightly sealed and clearly labeled.[3]
-
Some amines are sensitive to light and moisture and may require storage under an inert atmosphere.[10] Amines are hygroscopic and can absorb moisture from the air, which may lead to degradation.[11]
Q4: What are the immediate first aid steps in case of amine exposure?
A4: Immediate action is critical:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if symptoms persist.[12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Troubleshooting Guides
Issue 1: Unexpected Exotherm or Temperature Rise in an Amine Reaction
Symptoms:
-
A sudden, accelerating increase in reaction temperature.[14]
-
Vigorous boiling or bubbling of the reaction mixture, even with cooling.[14]
-
A rapid rise in pressure within a closed system.[14]
Immediate Actions & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Runaway Reaction | 1. Immediately alert others in the lab. 2. If safe to do so, increase cooling to the reaction vessel (e.g., add dry ice to an isopropanol bath). 3. Stop any further addition of reagents. 4. If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures. | Controlled temperature and prevention of a hazardous situation. |
| Inadequate Heat Dissipation | 1. Ensure the reaction flask is not too large for the cooling bath. 2. Improve stirring to ensure even heat distribution. 3. For future reactions, consider diluting the reaction mixture or adding reagents more slowly. | Stable reaction temperature. |
| Reaction with Strong Oxidizing Acids | Mixing amines with strong, oxidizing acids like nitric acid can lead to a delayed and violent exothermic decomposition.[4][15] | For future experiments, avoid direct mixing of concentrated amines and strong oxidizing acids without a thorough hazard assessment and strict temperature control. |
Issue 2: Unexpected Color Change or Polymerization
Symptoms:
-
The reaction mixture changes to an unexpected dark color.
-
The viscosity of the solution increases significantly.[16]
Immediate Actions & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Polymerization | 1. Immediately cool the reaction to slow the process.[16] 2. If safe, dilute the mixture with a non-reactive solvent. 3. For stored amines showing signs of polymerization, check for the presence and concentration of an inhibitor.[10] Store susceptible amines in a cool, dark place, and under an inert atmosphere.[10] | Prevention of further polymerization and potential salvage of unreacted monomer. |
| Air/Light Sensitivity | 1. Ensure the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon) if the amine is known to be air-sensitive. 2. Protect the reaction from light by wrapping the flask in aluminum foil. | Prevention of degradation and side-product formation. |
| Contamination | Your starting material or solvent may be contaminated. Verify the purity of your reagents. | Identification of the source of the unexpected reaction. |
Quantitative Data on Common Highly Reactive Amines
The following table summarizes key toxicological and exposure limit data for several highly reactive amines. It is crucial to consult the Safety Data Sheet (SDS) for the specific amine you are using for the most accurate and comprehensive information.
| Amine | CAS Number | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) | IDLH |
| Aniline | 62-53-3 | 250 mg/kg[17] | 250 ppm (4 hr)[17] | 5 ppm (skin)[17] | 2 ppm (skin)[17] | Potential occupational carcinogen[17] | 100 ppm[17] |
| Allylamine | 107-11-9 | 106 mg/kg | 277 ppm (1 hr) | N/A | N/A | N/A | 20 ppm |
| Ethylenediamine | 107-15-3 | 500 mg/kg | 4,000 ppm (4 hr) | 10 ppm | 10 ppm | 10 ppm | 1,000 ppm |
| Triethylamine | 121-44-8 | 460 mg/kg | 1,000 ppm (4 hr) | 25 ppm[18] | 5 ppm[18] | 10 ppm (TWA), 15 ppm (STEL) | 200 ppm[18] |
Data compiled from various sources, including NIOSH and EPA documentation. Always refer to the specific SDS. TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Experimental Protocols
Protocol 1: Neutralization of an Aromatic Amine Spill (e.g., Aniline)
Objective: To safely neutralize and clean up a small spill of an aromatic amine.
Materials:
-
Appropriate PPE (chemical splash goggles, face shield, two pairs of chemical-resistant gloves, flame-resistant lab coat)
-
Absorbent material (e.g., vermiculite, sand, or commercial spill pillows)
-
Sodium bisulfate or a commercial amine neutralizer
-
Plastic scoop and dustpan (spark-proof if the amine is in a flammable solvent)
-
Heavy-duty plastic bags for waste disposal
-
Soap and water solution
-
Paper towels
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[1][19]
-
Don PPE: Put on all required PPE before approaching the spill.
-
Contain the Spill: If the spill is liquid, contain it by creating a dike around the edges with absorbent material.[19][20]
-
Neutralize: Slowly and carefully sprinkle sodium bisulfate or a commercial amine neutralizer over the spill, starting from the outside and working inwards. Avoid creating dust. A color change may indicate neutralization if using a commercial product.
-
Absorb: Once neutralized, cover the spill with more absorbent material.
-
Collect Waste: Using a plastic scoop and dustpan, carefully collect the absorbed material. Place it into a heavy-duty plastic bag.[19]
-
Decontaminate: Clean the spill area with a soap and water solution, followed by wiping with paper towels.[19]
-
Dispose: Place all contaminated materials, including gloves and paper towels, into the waste bag. Seal the bag, label it as hazardous waste containing the specific amine, and arrange for proper disposal according to your institution's guidelines.
Protocol 2: Quenching a Reaction Containing a Highly Reactive Amine
Objective: To safely quench a reaction mixture containing an unreacted, highly reactive amine.
Materials:
-
Appropriate PPE
-
Cooling bath (ice-water or dry ice/acetone)
-
Dropping funnel
-
Inert solvent (e.g., THF, toluene)
-
Quenching agent (e.g., saturated aqueous ammonium chloride, dilute HCl, isopropanol followed by water)[21][22]
Procedure:
-
Cool the Reaction: Before quenching, cool the reaction flask in an appropriate cooling bath (e.g., 0°C or -78°C). This is critical for controlling the exotherm of the quench.[22]
-
Dilute (if necessary): If the reaction is concentrated, dilute it with a suitable anhydrous solvent to help dissipate heat.
-
Slow Addition of Quenching Agent: Place the quenching solution in a dropping funnel. Add the quencher to the reaction mixture dropwise with vigorous stirring.[22]
-
Monitor Temperature: Monitor the internal temperature of the reaction. If a significant temperature increase is observed, slow down or temporarily stop the addition.
-
Complete the Quench: Continue adding the quenching agent until no more exotherm is observed. For strong bases like lithium amides, a less reactive quencher like isopropanol can be added first, followed by a more reactive one like water.[2]
-
Warm to Room Temperature: Once the quench is complete, allow the reaction mixture to slowly warm to room temperature before proceeding with the workup.
Protocol 3: Decontamination of Laboratory Surfaces After an Amine Spill
Objective: To thoroughly decontaminate laboratory surfaces after an amine spill has been cleaned up.
Materials:
-
Appropriate PPE
-
Decontamination solution (e.g., a commercial aromatic amine decontamination solution, or a freshly prepared 10% bleach solution followed by a water rinse for some amines)[6][12]
-
Paper towels or absorbent pads
-
Waste disposal bags
Procedure:
-
Initial Cleanup: Ensure the bulk of the spill has been neutralized and absorbed as per Protocol 1.
-
Apply Decontamination Solution: Liberally apply the decontamination solution to the affected area. For aromatic amines, specialized decontamination solutions are available.[6] For general-purpose decontamination after a spill cleanup, a 10% bleach solution can be effective, but its compatibility with the amine and surfaces should be checked.[12]
-
Contact Time: Allow the decontamination solution to remain on the surface for the recommended contact time (e.g., 20 minutes for a 10% bleach solution) to ensure complete neutralization/decontamination.[12]
-
Wipe and Rinse: Wipe the area from the outer edge towards the center with paper towels or absorbent pads.[12] If bleach or another corrosive decontaminant was used, rinse the surface with water to remove any residue.[12]
-
Dry the Surface: Thoroughly dry the decontaminated area.
-
Dispose of Waste: All materials used for decontamination should be disposed of as hazardous waste.
-
Verify Decontamination (Optional but Recommended): For highly toxic or carcinogenic amines, surface wipe sampling and analysis can be performed to verify the effectiveness of the decontamination. Colorimetric wipes are available for some aromatic amines.[6]
Visualizations
References
- 1. Emergency Protocol For Chemical Spill In The Lab [needle.tube]
- 2. Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 6. skcinc.com [skcinc.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. epa.gov [epa.gov]
- 9. westlab.com [westlab.com]
- 10. benchchem.com [benchchem.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 13. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 17. Triethylamine - IDLH | NIOSH | CDC [cdc.gov]
- 18. acs.org [acs.org]
- 19. qmul.ac.uk [qmul.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Basicity of Ethyl Isobutyl Amine and Diethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the basicity of two secondary amines: ethyl isobutyl amine and diethylamine. The analysis is grounded in fundamental chemical principles and supported by established experimental methodologies for determining amine basicity.
Quantitative Basicity Data
The basicity of an amine is quantitatively expressed by its pKb value; a smaller pKb indicates a stronger base. Alternatively, the acidity of its conjugate acid (pKaH) can be used, where a higher pKaH signifies a stronger base.
| Compound | Structure | pKb | pKa of Conjugate Acid (pKaH) |
| Diethylamine | (CH₃CH₂)₂NH | 3.00[1] | ~11.0 |
| This compound | (CH₃)₂CHCH₂NHCH₂CH₃ | Not available | Not available |
Theoretical Comparison of Basicity
The basicity of an amine in the gas phase is primarily influenced by the inductive effect of the alkyl groups attached to the nitrogen atom. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the lone pair more available to accept a proton.[2] In aqueous solution, steric hindrance and solvation effects also play a crucial role.
Inductive Effect: Both diethylamine and this compound are secondary amines. Diethylamine has two ethyl groups, while this compound has one ethyl group and one isobutyl group. The isobutyl group has a slightly stronger positive inductive effect (+I) than the ethyl group due to the presence of more alkyl branching. This would suggest that this compound might be slightly more basic.
Steric Hindrance: The bulkier isobutyl group in this compound presents more steric hindrance around the nitrogen atom compared to the two ethyl groups in diethylamine. This steric bulk can impede the approach of a proton and hinder the solvation of the resulting protonated amine (the conjugate acid).[3] Effective solvation stabilizes the conjugate acid, thereby increasing the basicity of the amine. The greater steric hindrance in the protonated this compound would lead to weaker solvation compared to the protonated diethylamine.
Experimental Determination of Basicity
The pKb of an amine can be determined experimentally using potentiometric titration.[5][6][7]
Experimental Protocol: Potentiometric Titration of an Amine
Objective: To determine the pKa of the conjugate acid of an amine, from which the pKb can be calculated (pKb + pKa = 14 at 25°C).
Materials:
-
Calibrated pH meter with a glass electrode
-
Burette (10 mL or 25 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Amine sample (e.g., diethylamine)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength[3][8]
Procedure:
-
Preparation of the Amine Solution: Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 1 mM).[3][8] Add the KCl solution to maintain a constant ionic strength.[3][8]
-
Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Initial pH Measurement: Record the initial pH of the amine solution.
-
Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.5 mL).
-
Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of HCl added.[8] Continue this process until the pH drops significantly, indicating that the equivalence point has been passed.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of HCl. The peak of this derivative curve corresponds to the equivalence point.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).
-
Calculate the pKb using the formula: pKb = 14 - pKa.
-
Safety Precautions: Amines are often volatile, flammable, and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Logical Relationship of Factors Affecting Basicity
Caption: Factors affecting the basicity of diethylamine vs. This compound.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Isobutylamine - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. library.aocs.org [library.aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the Reactivity of Ethyl Isobutyl Amine and Diisopropylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate amine base is a critical decision that can significantly influence reaction outcomes. Both ethyl isobutyl amine and diisopropylamine are secondary amines that find application as bases and nucleophiles. However, their structural differences lead to distinct reactivity profiles. This guide provides an objective comparison of their performance, supported by physicochemical data and established principles of organic chemistry.
Executive Summary
The primary distinction in the reactivity of this compound and diisopropylamine lies in the degree of steric hindrance around the nitrogen atom. Diisopropylamine, with two bulky isopropyl groups, is a sterically hindered, non-nucleophilic base. Conversely, this compound possesses a less sterically encumbered nitrogen atom, rendering it a more effective nucleophile. While both amines exhibit similar strong basicity, their utility in chemical reactions is governed by this difference in steric accessibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and diisopropylamine is presented below. These properties are fundamental to understanding their behavior in solution and their reactivity.
| Property | This compound | Diisopropylamine |
| Molecular Formula | C₆H₁₅N | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol [1] | 101.19 g/mol |
| Boiling Point | Not available | 84 °C |
| pKa of Conjugate Acid | ~10.5 - 11.0 (estimated) | 11.05 - 11.07[2][3] |
| Steric Hindrance | Moderate | High |
| Nucleophilicity | Good | Poor |
Note: The pKa for this compound is an estimation based on structurally similar secondary amines.
Reactivity Comparison: Basicity vs. Nucleophilicity
The reactivity of an amine is primarily defined by two key properties: its basicity and its nucleophilicity.
-
Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base.
-
Nucleophilicity is a kinetic measure of a molecule's ability to donate its lone pair of electrons to an electrophilic center. It is influenced by factors such as basicity, polarizability, and steric hindrance.
Basicity
Both this compound and diisopropylamine are strong bases, with pKa values for their conjugate acids in the range of 10.5-11.1. This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. For most practical purposes, their strengths as bases are comparable.
Nucleophilicity: The Key Differentiator
The most significant difference in the chemical behavior of these two amines is their nucleophilicity, which is inversely related to steric hindrance.
-
Diisopropylamine: The two bulky isopropyl groups surrounding the nitrogen atom create significant steric hindrance, shielding the lone pair of electrons. This makes it difficult for the amine to approach and attack an electrophilic carbon atom. Consequently, diisopropylamine is considered a non-nucleophilic base . Its primary role in organic synthesis is as a proton scavenger in reactions where nucleophilic attack by the base is an undesirable side reaction. A prime example is its use in the formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used to generate enolates.
-
This compound: In contrast, this compound has a less sterically crowded nitrogen atom. The ethyl group is relatively small, and while the isobutyl group is branched, it offers more conformational flexibility than an isopropyl group directly attached to the nitrogen. This reduced steric hindrance allows the lone pair on the nitrogen to be more accessible for attacking electrophilic centers. Therefore, this compound is expected to be a good nucleophile , readily participating in nucleophilic substitution and addition reactions.
The following diagram illustrates the logical relationship between structure, steric hindrance, and reactivity for these two amines.
Caption: Comparison of steric effects on reactivity.
Experimental Protocols
To experimentally quantify and compare the reactivity of this compound and diisopropylamine, the following established methodologies can be employed.
Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the basicity of an amine.
Methodology:
-
Sample Preparation: Prepare a standard solution of the amine (e.g., 0.1 M) in deionized water.
-
Titration Setup: Place the amine solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the acid.
-
Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated).
The following diagram outlines the workflow for pKa determination.
Caption: Workflow for pKa determination.
Determination of Nucleophilicity by Kinetic Measurements
The Mayr nucleophilicity scale provides a robust method for quantifying the nucleophilic reactivity of amines.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the amine and a series of reference electrophiles (e.g., benzhydrylium ions with known electrophilicity parameters, E) in a suitable solvent (e.g., acetonitrile).
-
Kinetic Measurements: The reactions are typically monitored using a stopped-flow spectrophotometer. The solutions of the amine and the electrophile are rapidly mixed, and the disappearance of the colored electrophile is monitored by the decrease in its absorbance over time.
-
Data Analysis: The second-order rate constant (k₂) is determined for the reaction of the amine with each reference electrophile.
-
Determination of Nucleophilicity Parameters: The nucleophilicity parameter (N) and the sensitivity parameter (s) for the amine are determined by plotting log(k₂) against the known electrophilicity parameters (E) of the reference electrophiles, according to the equation: log k(20 °C) = s(N + E).
Conclusion
The choice between this compound and diisopropylamine should be guided by the specific requirements of the chemical transformation.
-
Diisopropylamine is the reagent of choice when a strong, non-nucleophilic base is required to deprotonate a substrate without engaging in side reactions as a nucleophile. Its significant steric hindrance makes it an ineffective nucleophile.
-
This compound , based on the analysis of its structure, is expected to be a strong base with good nucleophilic reactivity. It is a suitable candidate for reactions where both basicity and nucleophilicity are desired, such as in the synthesis of more complex amines through alkylation or in acylation reactions to form amides.
Researchers should carefully consider the steric environment of their electrophile and the desired reaction outcome when selecting between these two secondary amines. The experimental protocols provided in this guide offer a framework for conducting in-house comparative studies to generate specific data relevant to their unique systems.
References
A Comparative Guide to Validated Analytical Protocols for Quantifying Ethyl Isobutyl Amine
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of ethyl isobutyl amine, a secondary aliphatic amine, selecting an appropriate analytical methodology is paramount. This guide provides a detailed comparison of two robust, validated analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with pre-column derivatization and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV/Fluorescence detection. The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the two primary analytical methods for the quantification of this compound. These values are representative of typical performance for short-chain aliphatic amines and may vary based on the specific instrumentation and laboratory conditions.
| Validation Parameter | GC-MS with Pentafluorobenzoyl Chloride (PFBOCI) Derivatization | HPLC with o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection | Key Considerations |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% | Accuracy is highly dependent on the sample matrix and extraction efficiency. |
| Precision (RSD %) | < 10% | < 5% | HPLC methods often exhibit slightly better precision (repeatability and intermediate precision). |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 0.1 - 0.5 ng/mL | GC-MS generally offers superior sensitivity for volatile, derivatized amines.[1][2] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 pg/mL | 0.3 - 1.5 ng/mL | The LOQ should be appropriate for the intended application and sample concentrations. |
Experimental Workflows
The selection of an analytical method is guided by the specific requirements of the study. The following diagrams illustrate the typical experimental workflows for the GC-MS and HPLC-based quantification of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of this compound using GC-MS and HPLC. These protocols are based on established methods for short-chain aliphatic amines and should be validated for specific laboratory conditions and sample matrices.
Primary Protocol: GC-MS with Pentafluorobenzoyl Chloride (PFBOCI) Derivatization
This method is highly sensitive and specific, making it suitable for trace-level quantification of this compound in complex matrices.
1. Materials and Reagents:
-
This compound standard
-
Pentafluorobenzoyl chloride (PFBOCI)
-
Sodium bicarbonate buffer (pH 10.5)
-
Toluene or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Deionized water
-
Methanol
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
3. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with deionized water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation: For aqueous samples, adjust the pH to 10.5 with sodium bicarbonate buffer.
4. Derivatization and Extraction:
-
To 1 mL of standard or sample, add 50 µL of PFBOCI solution in toluene (10% v/v).
-
Vortex vigorously for 2 minutes.
-
Allow the phases to separate.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
5. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Alternative Protocol: HPLC with o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection
This method is a reliable alternative to GC-MS, particularly when dealing with less volatile amines or when a GC-MS system is unavailable. It offers good sensitivity and is less susceptible to matrix interference for certain sample types.
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid or other suitable thiol
-
Boric acid buffer (0.4 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with:
-
Autosampler
-
Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with deionized water to prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: Extract this compound from the sample matrix using a suitable procedure (e.g., solid-phase extraction or liquid-liquid extraction). Reconstitute the final extract in deionized water.
4. Derivatization Procedure:
-
OPA Reagent: Prepare the OPA derivatizing reagent by dissolving OPA and the thiol in boric acid buffer. This reagent should be prepared fresh daily.
-
In an autosampler vial, mix 50 µL of the standard or sample with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
5. HPLC Analysis:
-
Injection Volume: 20 µL
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
-
Start with a suitable gradient (e.g., 30% A) and increase the organic phase concentration to elute the derivatized amine.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
Conclusion
Both GC-MS and HPLC with derivatization are powerful and validated techniques for the quantification of this compound. The choice of method should be based on the specific analytical needs, including sensitivity requirements, sample matrix complexity, and available resources. For ultra-trace analysis, the GC-MS method is generally preferred due to its lower limits of detection.[1][2] However, the HPLC method offers a robust and often more straightforward alternative for a wide range of applications. Regardless of the chosen method, proper validation according to regulatory guidelines is essential to ensure the generation of accurate and reliable data.
References
Benchmarking Catalytic Efficiency of Amine-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the use of chiral amine-based catalysts, offering a powerful and environmentally benign alternative to traditional metal-based systems. These catalysts operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, enabling the stereoselective synthesis of complex chiral molecules.[1][2] This guide provides an objective comparison of the performance of prominent amine-based catalysts in key asymmetric transformations, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several catalyst types in two fundamental carbon-carbon bond-forming reactions: the Asymmetric Michael Addition and the Asymmetric Aldol Reaction.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a crucial method for synthesizing chiral γ-nitro aldehydes, which are valuable synthetic intermediates.[1] The following table summarizes the performance of various chiral amine catalysts in the reaction between propanal and nitrostyrene.
| Catalyst Type | Catalyst | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| Secondary Amine (Amino Acid) | L-Proline | 24 | 10 | - | 22 |
| Secondary Amine (Proline Derivative) | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 24 | 20 | - | 75 |
| Secondary Amine (Prolinol Derivative) | (S)-Diphenylprolinol | 24 | 29 | - | 95 |
| Secondary Amine (Prolinol Silyl Ether) | (S)-Diphenylprolinol TMS Ether | 1 | 82 | 94:6 | 99 |
| Axially Chiral Guanidine | (R)-1h | - | 98 | - | 95 |
| Guanidine-Thiourea Bifunctional | 2a | - | - | - | - |
Data sourced from BenchChem's comparative guide on chiral amine catalysts and axially chiral guanidines.[1][3] Note that reaction conditions may vary between catalyst types.
Key Observations: L-Proline, a foundational organocatalyst, shows modest activity and selectivity in this transformation.[1] In contrast, its derivatives, particularly prolinol silyl ethers, demonstrate significantly enhanced reactivity and stereoselectivity, achieving high yields and excellent enantiomeric excess in a much shorter reaction time.[1] Axially chiral guanidines also prove to be highly effective catalysts for this reaction.[3]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Novel proline-based organocatalysts incorporating amide and thiourea-amine units have shown exceptional efficiency in the reaction between 4-nitrobenzaldehyde and cyclohexanone.[4]
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) |
| Proline-Amide-Thiourea | 7c | 5 | 96 | >99:1 |
| Proline-Amide-Thiourea | 7d | 5 | High | >99:1 |
| Proline-Amide | g | - | - | 97:3 |
Data sourced from a study on novel proline-based organocatalysts.[4] Reactions were conducted at 0 °C in saturated brine without additives.
Key Observations: The incorporation of a thiourea moiety at the C4 position of the proline amide scaffold is crucial for achieving high catalytic activity.[4] Catalysts 7c and 7d exhibited superior performance in terms of yield, diastereoselectivity, and enantioselectivity compared to the catalyst lacking the thiourea unit.[4] This highlights the importance of bifunctional catalysis, where the thiourea group can act as a hydrogen-bond donor to activate the electrophile.
Catalytic Mechanisms and Experimental Workflow
The stereochemical outcome of amine-catalyzed reactions is dictated by the catalyst's ability to form key intermediates and direct the approach of the reactants.
Signaling Pathways in Amine Catalysis
Chiral primary and secondary amines catalyze reactions through two primary pathways: enamine and iminium ion catalysis.
References
A Comparative Spectroscopic Guide to Differentiating Isomeric Butylamines
The four isomers of butylamine—n-butylamine, sec-butylamine, isobutylamine, and tert-butylamine—share the same molecular formula (C₄H₁₁N) and molecular weight (73.14 g/mol ), presenting a classic analytical challenge. However, their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides a detailed comparison of their differentiation using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The key to differentiating the butylamine isomers lies in the unique fragmentation patterns, chemical shifts, and vibrational modes that arise from their distinct carbon skeletons. The following tables summarize the quantitative spectroscopic data for each isomer.
Table 1: Mass Spectrometry Data (Electron Ionization)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for distinguishing the isomers based on their characteristic fragmentation patterns, primarily through alpha-cleavage.
| Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragmentation Pathway |
| n-Butylamine | 73 | 30 | α-cleavage of the C₃H₇ radical to form [CH₂=NH₂]⁺.[1][2] |
| sec-Butylamine | 73 | 44 | α-cleavage of the C₂H₅ radical to form [CH₃CH=NH₂]⁺.[1] |
| Isobutylamine | 73 | 30 | α-cleavage of the C₃H₇ radical to form [CH₂=NH₂]⁺.[1] |
| tert-Butylamine | 73 | 58 | α-cleavage of a CH₃ radical to form [(CH₃)₂C=NH₂]⁺.[1][3] |
Note: While both n-butylamine and isobutylamine produce a base peak at m/z 30, their overall mass spectra exhibit subtle differences in the relative intensities of other fragment ions, which can be used for differentiation with careful analysis.
Table 2: ¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within each isomer. The number of signals, their chemical shifts (δ), and splitting patterns are unique to each structure.
| Isomer | ¹H NMR (δ, ppm, multiplicity) | ¹³C NMR (δ, ppm) |
| n-Butylamine | ~2.68 (t, 2H, -CH₂NH₂), ~1.43 (m, 2H, -CH₂-), ~1.33 (m, 2H, -CH₂-), ~0.92 (t, 3H, -CH₃)[4] | ~42.1 (-CH₂NH₂), ~36.5 (-CH₂-), ~20.3 (-CH₂-), ~13.9 (-CH₃) |
| sec-Butylamine | ~2.7 (m, 1H, -CHNH₂), ~1.4 (m, 2H, -CH₂-), ~1.1 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃)[5] | ~51.2 (-CHNH₂), ~32.0 (-CH₂-), ~22.9 (-CH₃), ~10.5 (-CH₃) |
| Isobutylamine | ~2.5 (d, 2H, -CH₂NH₂), ~1.8 (m, 1H, -CH-), ~0.9 (d, 6H, 2x -CH₃) | ~48.9 (-CH₂NH₂), ~28.6 (-CH-), ~20.8 (2x -CH₃) |
| tert-Butylamine | ~1.2 (s, 9H, 3x -CH₃), ~1.1 (s, 2H, -NH₂)[6] | ~50.4 (-C(CH₃)₃), ~32.7 (3x -CH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Infrared (IR) Spectroscopy Data
All four butylamine isomers are primary amines and therefore exhibit two characteristic N-H stretching bands. Differentiation using IR spectroscopy relies on the unique C-H stretching and bending vibrations in the fingerprint region, which are influenced by the different alkyl structures.
| Isomer | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | N-H Bend (Scissoring) (cm⁻¹) | Key Fingerprint Region Features (cm⁻¹) |
| n-Butylamine | ~3370, ~3290[7] | ~2960-2870 | ~1620-1590 | C-N stretch ~1250-1020, N-H wag ~910-665[8] |
| sec-Butylamine | ~3370, ~3290 | ~2960-2870 | ~1620-1590 | C-N stretch ~1250-1020, N-H wag ~910-665[8] |
| Isobutylamine | ~3370, ~3290 | ~2960-2870 | ~1620-1590 | C-N stretch ~1250-1020, N-H wag ~910-665[8] |
| tert-Butylamine | ~3360, ~3280 | ~2960-2870 | ~1620-1590 | C-N stretch ~1250-1020, N-H wag ~910-665[8] |
Note: The IR spectra of the isomers are quite similar. The most reliable differentiation is achieved by a careful comparison of the fingerprint region (below 1500 cm⁻¹), where the unique skeletal vibrations of each isomer appear.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of butylamine isomers. Instrument-specific parameters may require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating the volatile isomers and obtaining their mass spectra for identification.
-
Sample Preparation: Prepare a dilute solution of the butylamine isomer (e.g., 100 ppm) in a suitable solvent such as methanol or dichloromethane.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile amines (e.g., a base-deactivated column like a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Mass Range: Scan from m/z 25 to 100.
-
-
Analysis: Inject 1 µL of the prepared sample. The retention times will differ slightly for each isomer, and the mass spectrum of each eluting peak can be used for identification based on the fragmentation patterns in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information.
-
Sample Preparation: Dissolve 5-10 mg of the butylamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation:
-
NMR Spectrometer: A 300 MHz or higher field strength instrument.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts to the TMS signal. Analyze the number of signals, chemical shifts, integrations, and multiplicities to determine the isomeric structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for confirming the presence of the primary amine functional group and for fingerprinting the isomers.
-
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid butylamine sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
-
-
Instrumentation:
-
FTIR Spectrometer: Capable of scanning the mid-IR region (4000-400 cm⁻¹).
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty salt plates or ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Analysis: The resulting spectrum should be background-corrected. Identify the characteristic N-H and C-H stretching and bending vibrations. Compare the fingerprint region to reference spectra for positive identification.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the four butylamine isomers.
Caption: A logical workflow for the differentiation of butylamine isomers using spectroscopic techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 4. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]
- 5. sec-Butylamine(13952-84-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Butylamine(109-73-9) IR Spectrum [m.chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Performance Showdown: Ethyl Isobutyl Amine in Reductive Amination and N-Alkylation Reactions
For researchers, scientists, and professionals in drug development, the choice of an amine in synthetic reactions is pivotal to achieving desired yields and purity. This guide provides a comprehensive performance evaluation of ethyl isobutyl amine in two common and critical reaction types: reductive amination and N-alkylation. Its performance is objectively compared against other frequently used secondary amines—diethylamine, diisopropylamine, and morpholine—supported by experimental data to inform your selection process.
Reductive Amination: A Tale of Steric Influence
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. The reaction of a ketone, such as cyclohexanone, with a secondary amine proceeds via an iminium ion intermediate, which is subsequently reduced to the corresponding tertiary amine. The steric bulk of the amine plays a crucial role in the rate of both the initial iminium ion formation and the subsequent reduction.
Comparative Performance in the Reductive Amination of Cyclohexanone
To illustrate the performance differences, we consider the reductive amination of cyclohexanone with various secondary amines using sodium triacetoxyborohydride as the reducing agent.
| Amine | Product | Steric Hindrance | Reported Yield (%) |
| This compound | N-Cyclohexyl-N-ethyl-isobutylamine | Moderate | 85-95% (Estimated) |
| Diethylamine | N,N-Diethylcyclohexylamine | Low | ~95% |
| Diisopropylamine | N,N-Diisopropylcyclohexylamine | High | <10% |
| Morpholine | 4-Cyclohexylmorpholine | Low (cyclic) | >95% |
Analysis of Performance:
-
Diethylamine and Morpholine: These less sterically hindered amines exhibit high reactivity, leading to excellent yields of the corresponding tertiary amine products. Their smaller profiles allow for facile attack on the carbonyl carbon of cyclohexanone.
-
Diisopropylamine: The significant steric bulk of the two isopropyl groups severely hinders the approach to the carbonyl carbon, resulting in a dramatically lower yield. This makes it a less suitable candidate for the reductive amination of ketones.
-
This compound: Possessing moderate steric hindrance from the isobutyl group, this compound is expected to offer a balance between the high reactivity of unhindered amines and the lower reactivity of highly hindered ones. While slightly more hindered than diethylamine, it is significantly less bulky than diisopropylamine, suggesting it would provide a high yield, likely in the range of 85-95%, making it a viable and efficient option for this transformation.
Experimental Protocol: Reductive Amination of Cyclohexanone
This protocol provides a general procedure for the reductive amination of cyclohexanone with a secondary amine.
Materials:
-
Cyclohexanone (1.0 mmol)
-
Secondary Amine (e.g., this compound) (1.2 mmol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)
-
Acetic Acid (optional, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add cyclohexanone and the secondary amine in the chosen solvent.
-
If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow for Reductive Amination
Navigating the Maze: A Comparison Guide for Cross-Reactivity Assessment of Ethyl Isobutyl Amine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of small molecules like ethyl isobutyl amine in complex biological matrices is a critical challenge in drug development and research. A significant hurdle in this process is the potential for cross-reactivity, where structurally similar compounds interfere with analytical methods, leading to inaccurate results. This guide provides a comparative overview of analytical approaches for assessing the cross-reactivity of this compound, supported by experimental protocols and data interpretation strategies.
The Challenge of Cross-Reactivity
Comparative Analysis of Analytical Methodologies
The choice of analytical method is paramount in mitigating the risks of cross-reactivity. While rapid screening methods like immunoassays offer high throughput, they are more susceptible to interference.[3][4] Confirmatory methods, such as chromatography coupled with mass spectrometry, provide the highest degree of specificity.[2]
| Analytical Method | Principle | Throughput | Specificity for this compound | Cost per Sample | Key Advantages | Key Limitations |
| Immunoassay (e.g., ELISA) | Antibody-antigen binding | High | Moderate to Low | Low | Rapid, cost-effective for large-scale screening. | Prone to cross-reactivity from structurally similar amines.[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and mass-to-charge ratio | Moderate | High | Moderate | "Gold standard" for confirmation, excellent for volatile amines.[7] | Requires derivatization for non-volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity and mass-to-charge ratio | Moderate | Very High | High | High sensitivity and specificity for a wide range of compounds. | Higher initial instrument cost and complexity. |
| Ion-Exchange Chromatography (IEC) | Separation based on charge | Moderate | Moderate | Moderate | Effective for separating charged molecules like amines.[8] | Resolution can be challenging for complex mixtures. |
Experimental Protocols for Cross-Reactivity Assessment
A systematic approach is essential to identify and quantify potential cross-reactivity. The following are detailed methodologies for key experiments.
Protocol 1: Immunoassay Cross-Reactivity Screening
Objective: To perform an initial screen of structurally similar compounds for potential cross-reactivity with an this compound-specific immunoassay.
Methodology:
-
Compound Selection: Identify and procure a panel of compounds structurally related to this compound. This should include isomers (e.g., sec-butylamine, tert-butylamine), and other small primary and secondary amines.[9]
-
Spiking Studies: Prepare a series of concentrations for each potential cross-reactant in the relevant biological matrix (e.g., plasma, urine).
-
Immunoassay Analysis: Analyze the spiked samples using the this compound immunoassay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (Concentration of this compound Detected / Concentration of Cross-Reactant Spiked) x 100%
-
Interpretation: Compounds exhibiting significant cross-reactivity should be flagged for further investigation using a confirmatory method.
Protocol 2: Confirmatory Analysis by GC-MS
Objective: To definitively identify and quantify this compound and differentiate it from cross-reacting compounds in complex mixtures.
Methodology:
-
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate amines from the sample matrix.[7]
-
Derivatization: Chemically modify the extracted amines to increase their volatility and improve chromatographic separation. A common method is acylation.
-
-
GC-MS Analysis:
-
Injection: Introduce the derivatized sample into the GC-MS system.
-
Separation: Utilize a capillary column with a suitable stationary phase to separate the different amine derivatives based on their boiling points and interactions with the column.
-
Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound.
-
-
Data Analysis:
-
Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of a certified this compound standard.
-
Quantification: Generate a calibration curve using known concentrations of the this compound standard to accurately quantify its concentration in the sample.
-
Visualizing Workflows and Pathways
To aid in the understanding of the cross-reactivity assessment process, the following diagrams illustrate key workflows and concepts.
References
- 1. alcolizer.com [alcolizer.com]
- 2. blog.averhealth.com [blog.averhealth.com]
- 3. ohsu.edu [ohsu.edu]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Isobutylamine - Wikipedia [en.wikipedia.org]
A Comparative Cost-Benefit Analysis of Common Secondary Amine Reagents in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and reaction outcome. Secondary amines are a cornerstone of organic synthesis, serving as catalysts, nucleophiles, and bases in a vast array of transformations. This guide provides an objective comparison of five commonly used secondary amine reagents: piperidine, pyrrolidine, diethylamine, dibutylamine, and diisopropylamine. We will delve into their cost-effectiveness, performance in key reactions supported by experimental data, and provide detailed protocols for their application.
Executive Summary
The choice of a secondary amine reagent is dictated by the specific requirements of a chemical transformation. For applications demanding high reactivity and strong basicity, piperidine and pyrrolidine are often the go-to choices. When steric hindrance is necessary to control selectivity or prevent side reactions, bulkier amines like diisopropylamine and dibutylamine are preferred. Diethylamine offers a balance of reactivity and steric bulk, making it a versatile and cost-effective option. This guide will explore these nuances through a detailed cost and performance analysis.
Cost Comparison of Secondary Amine Reagents
The cost of chemical reagents is a significant factor in process development and large-scale synthesis. The following table provides a comparative overview of the approximate costs for the selected secondary amine reagents. Prices are subject to variation based on supplier, purity, and volume.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Approximate Price (USD/L) | Approximate Price (USD/mol) |
| Piperidine | C₅H₁₁N | 85.15 | $165 - $234 | $14.05 - $19.92 |
| Pyrrolidine | C₄H₉N | 71.12 | $190 - $288 | $13.51 - $20.48 |
| Diethylamine | C₄H₁₁N | 73.14 | $50 - $135 | $3.66 - $9.87 |
| Dibutylamine | C₈H₁₉N | 129.24 | $60 - $105 | $4.64 - $8.12 |
| Diisopropylamine | C₆H₁₅N | 101.19 | $105 - $183 | $10.62 - $18.52 |
Note: Prices are estimated based on publicly available data from various chemical suppliers for reagent-grade products and may not reflect bulk or GMP-grade pricing.
Performance Analysis in Key Synthetic Transformations
The utility of a secondary amine is defined by its performance in specific chemical reactions. This section compares the effectiveness of the selected amines in several fundamental transformations, supported by literature data.
Enamine Catalysis
Secondary amines are quintessential catalysts for enamine formation, a powerful strategy in asymmetric synthesis. The nucleophilicity and steric profile of the amine directly influence reaction rates and stereoselectivity.[1]
Table 2: Performance in Asymmetric Michael Addition [2]
| Catalyst (Secondary Amine) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline (a pyrrolidine derivative) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | 1 | 82 | 94:6 | 99 |
Reaction: Propanal and nitrostyrene.
As evidenced by the data, pyrrolidine-based catalysts, particularly modified prolinol derivatives, demonstrate superior performance in terms of yield and enantioselectivity in Michael additions.[2] The cyclic and conformationally constrained nature of pyrrolidine often leads to higher stereocontrol compared to acyclic amines.[1]
Reductive Amination
Reductive amination is a robust method for synthesizing amines from carbonyl compounds. The secondary amine initially forms an enamine or iminium ion, which is then reduced.[3]
Table 3: Performance in Reductive Amination of Cyclohexanone
| Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | High (qualitative) | [4] |
| Dimethylamine | Pd/C, H₂ | Water | Not specified | >99 (selectivity) | [5] |
| Aniline (Primary Amine for comparison) | Pd/C | Toluene | 150 | 95 (conversion) | [6] |
While direct comparative data for all five amines under identical conditions is scarce, the literature suggests that less hindered amines like diethylamine are highly effective for reductive amination.[4] The choice of reducing agent and catalyst is also critical to the reaction's success.[5][6]
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, often catalyzed by a basic amine.[7]
Table 4: Catalytic Efficiency in Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Malononitrile | 10 | Ethanol | Reflux | High (qualitative) | [8] |
| Diisoamylamine | Benzaldehyde | Malononitrile | Not specified | Not specified | Not specified | High (qualitative) | [9] |
| Papain (Biocatalyst) | Benzaldehyde | Acetylacetone | Not applicable | Water | Optimal | High (qualitative) | [10] |
Piperidine is a classic and highly effective catalyst for the Knoevenagel condensation due to its strong basicity.[8] Bulkier amines can also be employed, and the choice may influence reaction rates and substrate scope.[9]
Experimental Protocols
Asymmetric Michael Addition using a Pyrrolidine-based Catalyst
This protocol is a general guideline for the asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction where pyrrolidine-derived catalysts excel.[2]
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Chiral pyrrolidine catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral pyrrolidine catalyst.
-
Add the anhydrous solvent, followed by the nitroalkene.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Reductive Amination of a Ketone with Diethylamine
This protocol describes a general procedure for the reductive amination of a ketone using diethylamine and sodium triacetoxyborohydride.[4]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Diethylamine (1.0-1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve the ketone in anhydrous DCM.
-
Add diethylamine to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a separate flask, suspend sodium triacetoxyborohydride in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the ketone and amine mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary amine by distillation or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the role of secondary amines in synthesis, the following diagrams illustrate a key catalytic cycle and a general experimental workflow.
References
- 1. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Isotopic Labeling in the Metabolic Profiling of N-ethylisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling in Metabolism Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound.[1] By replacing one or more atoms in a molecule with their stable heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), researchers can readily distinguish the drug and its metabolites from endogenous molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This approach is fundamental in drug discovery for determining metabolic stability, identifying metabolites, and elucidating bio-transformation pathways.[2]
This guide focuses on N-ethylisobutylamine, a secondary amine, and compares its hypothetical metabolic profile with N-ethyl-n-butylamine. The key difference lies in the butyl group: N-ethylisobutylamine has a branched isobutyl group, while N-ethyl-n-butylamine has a linear n-butyl group. This structural variance is expected to influence enzymatic recognition and metabolism, primarily by Cytochrome P450 (CYP) enzymes.[3]
Experimental Design and Protocols
A comparative study would involve synthesizing isotopically labeled versions of both amines, incubating them with a metabolically active system like human liver microsomes (HLM), and analyzing the products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall process for conducting these studies is outlined below.
Caption: Experimental workflow for comparative metabolic profiling.
Protocol 1: Synthesis of Deuterium-Labeled N-ethylisobutylamine (d₅-NEIA)
Deuterium labeling on the ethyl group can be achieved via reductive amination. The heavier C-D bonds can slow down metabolism at that site (a phenomenon known as the kinetic isotope effect), which can help in identifying metabolic pathways.[4]
Materials:
-
Isobutylamine
-
Acetaldehyde-d₄
-
Sodium triacetoxyborohydride (STAB)
-
Deuterated methanol (CD₃OD)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve isobutylamine (1.0 eq) and acetaldehyde-d₄ (1.1 eq) in DCM in a round-bottom flask.
-
Add a few drops of CD₃OD to catalyze imine formation. Stir for 1 hour at room temperature.
-
Add STAB (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(ethyl-d₄)-isobutylamine by column chromatography. The amine proton can be exchanged with deuterium by washing with D₂O to yield the final d₅ product.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is designed to determine the rate at which the compounds are metabolized by human liver microsomes.[1][5]
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Labeled N-ethylisobutylamine (NEIA) and N-ethyl-n-butylamine (NEnBA) stock solutions (1 mM in DMSO)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally related stable amine)
-
96-well plates and thermal incubator/shaker
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Prepare a separate solution of the NADPH regenerating system.
-
Pre-incubation: Add the HLM master mix to wells of a 96-well plate. Add the test compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding 3 volumes of ice-cold ACN containing the internal standard. The 0-minute sample is prepared by adding ACN before adding the NADPH system.
-
Sample Processing: After the final time point, seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Analyze the samples to quantify the remaining parent compound at each time point.
Hypothetical Results and Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Comparative Metabolic Stability
This table summarizes the key parameters for metabolic stability. A shorter half-life (t½) and higher intrinsic clearance (CLint) indicate faster metabolism.
| Compound | Label | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| N-ethylisobutylamine | Unlabeled | 18.5 | 37.5 |
| N-ethylisobutylamine | d₅-ethyl | 25.1 | 27.6 |
| N-ethyl-n-butylamine | Unlabeled | 12.3 | 56.4 |
| N-ethyl-n-butylamine | d₅-ethyl | 16.8 | 41.3 |
The hypothetical data suggests that the branched structure of N-ethylisobutylamine makes it more metabolically stable than its linear counterpart. The deuterium labeling on the ethyl group shows a clear kinetic isotope effect, slowing metabolism for both compounds.
Table 2: Relative Abundance of Potential Metabolites
This table outlines the potential metabolites and their hypothetical relative abundance as detected by LC-MS/MS. Using ¹³C-labeled parent compounds would confirm that these signals originate from the test article.
| Metabolite | N-ethylisobutylamine (%) | N-ethyl-n-butylamine (%) |
| Phase I Metabolites | ||
| N-de-ethylation | 35 | 55 |
| N-de-alkylation (isobutyl/n-butyl) | 15 | 10 |
| C-hydroxylation (ethyl group) | 5 | 8 |
| C-hydroxylation (isobutyl group, C2) | 25 | N/A |
| C-hydroxylation (n-butyl group, C3) | N/A | 20 |
| N-oxidation | 20 | 7 |
This hypothetical data suggests that N-de-ethylation is the major metabolic pathway for the linear N-ethyl-n-butylamine, while N-ethylisobutylamine undergoes more diverse metabolism, including significant hydroxylation on the branched isobutyl group.
Visualization of Metabolic Pathways
Plausible Metabolic Pathways for N-ethylisobutylamine
Secondary amines typically undergo several types of Phase I metabolism, including N-dealkylation, C-hydroxylation, and N-oxidation.[6][7] The following diagram illustrates these potential pathways for N-ethylisobutylamine.
Caption: Potential Phase I metabolic pathways of N-ethylisobutylamine.
Conclusion
This guide presents a hypothetical framework for using isotopic labeling to compare the metabolism of N-ethylisobutylamine and N-ethyl-n-butylamine. The proposed experiments would allow researchers to:
-
Quantify Metabolic Stability: Determine how quickly each compound is cleared by liver enzymes.
-
Identify Metabolic Hotspots: Pinpoint which parts of the molecules are most susceptible to metabolism (e.g., the ethyl vs. the butyl group).
-
Elucidate Bio-transformation: Differentiate between metabolic pathways such as N-dealkylation and C-hydroxylation.
The hypothetical data illustrates that the branched isobutyl chain of N-ethylisobutylamine could lead to greater metabolic stability but a more complex metabolite profile compared to its linear isomer. Isotopic labeling, particularly with deuterium to probe kinetic isotope effects and with ¹³C for unequivocal metabolite identification, is an indispensable tool for these detailed mechanistic studies in drug development.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. WO2017179976A1 - Means and methods for the n-dealkylation of amines - Google Patents [patents.google.com]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. N-Dealkylation of Amines [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of Ethyl Isobutyl Amine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of ethyl isobutyl amine is critical for ensuring personnel safety and environmental protection. As a highly flammable, corrosive, and toxic substance, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols.[1][2][3] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any process that will generate this compound waste, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant antistatic protective clothing, chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact.[1][4]
-
Ventilation: Handle this compound exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of harmful vapors.[2][3][5] Ventilation equipment should be explosion-proof.[2][3]
-
Ignition Sources: This chemical is highly flammable.[1][2][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][3][6] Use only non-sparking tools and take precautionary measures against static discharge by grounding all containers and equipment.[1][3][7]
Step 1: Waste Identification and Segregation
Proper disposal begins with correct identification and segregation at the point of generation.
-
Classify the Waste: Immediately classify any material contaminated with this compound as hazardous waste.
-
Segregate from Incompatibles: Do not mix this compound waste with other chemicals. It is incompatible with strong oxidizing agents, acids, copper, aluminum, and their alloys.[2] Mixing can cause hazardous reactions.[4]
-
Original Containers: Whenever possible, leave the chemical waste in its original container.[1]
Step 2: Waste Collection and Container Management
All this compound waste must be collected in designated, appropriate containers.
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tightly fitting screw cap.[4][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the building and room number, and the accumulation start date.[4][8]
-
Container Handling: Keep containers closed at all times except when adding waste.[8][9] Do not fill containers beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[8]
Step 3: Storage of Hazardous Waste
Proper storage while awaiting disposal is a critical compliance and safety step.
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA).[8]
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1][3][4]
-
Containment: Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is required to mitigate hazards.
Minor Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[2][10]
-
Absorb Spill: Cover the spill with an inert, non-combustible absorbent material such as dry sand or earth.[1][10] Do not use combustible materials.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[3][10]
-
Decontaminate: Clean the affected area thoroughly.
Major Spills:
-
Evacuate: Evacuate the area immediately and move upwind.[2]
-
Alert Emergency Responders: Contact your institution's emergency response team or local fire department and inform them of the location and nature of the hazard.[2]
-
Prevent Entry: Prevent the spill from entering drains or waterways.[1][10]
Step 5: Formal Disposal Procedure
This compound cannot be disposed of via the sewer system or as regular trash.[4]
-
Engage a Licensed Professional: The final disposal must be handled by a licensed hazardous waste disposal company.[4] Do not attempt to treat or neutralize the waste yourself.[1]
-
Documentation: Maintain detailed records of waste disposal, including quantities, dates, and disposal methods, as required by local, state, and federal regulations.[2][4]
-
Schedule Pickup: Arrange for the collection of the hazardous waste from the Satellite Accumulation Area by the approved disposal vendor.
Quantitative Data Summary
The following table summarizes key quantitative data for Isobutylamine, a closely related chemical, as a proxy for this compound. This data is critical for safety assessments and handling procedures.
| Property | Value | Source |
| Flash Point | -9 °C / 15.8 °F | [3] |
| Boiling Point/Range | 64 - 71 °C / 147 - 160 °F | [1] |
| Melting Point/Range | -85 °C / -121 °F | [1][3] |
| Autoignition Temperature | 400 °C / 752 °F | [3] |
| Density | 0.736 g/cm³ (at 25 °C) | [1] |
| Oral Toxicity (LD50, Rat) | 224 mg/kg | [1] |
| CERCLA Hazardous Substance RQ | 1000 lb | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.fi [fishersci.fi]
- 7. tri-iso.com [tri-iso.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ISOBUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Ethyl isobutyl amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Ethyl isobutyl amine (also known as Isobutylamine), a colorless liquid with a strong amine odor. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to always use the recommended PPE to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles. A full face shield is also recommended. | Protects against splashes and vapors which can cause severe eye damage. |
| Skin Protection | - Gloves: Chemical protective gloves (e.g., PVC). Contaminated gloves should be replaced immediately. - Clothing: Flame-retardant, antistatic protective clothing or overalls. - Apron: A PVC apron should be worn. - Footwear: Non-sparking safety footwear. | Prevents skin contact which can cause severe burns.[1][2] Antistatic and non-sparking materials are crucial due to the flammable nature of the substance.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or when vapors/aerosols are generated. | Protects against inhalation of harmful vapors which can cause respiratory tract irritation and other health damage.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2][4] Use explosion-proof ventilation equipment.[1][2][3]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[1][2][4] Use only non-sparking tools.[1][2][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4]
-
Storage Containers: Store in original, tightly closed containers in a dry, cool, and well-ventilated flame-proof area.[1][2][3] Do not use mild steel or galvanized containers.[3]
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, copper, aluminum, and their alloys.[3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and face thoroughly after handling.[1] Immediately change any contaminated clothing.[1]
Disposal Plan:
This compound and its container must be disposed of as hazardous waste.[3] All waste disposal must adhere to local, state, and federal regulations.[3]
-
Waste Collection: Collect waste material in its original container or a compatible, properly labeled container. Do not mix with other waste.[1]
-
Container Management: Keep waste containers tightly sealed and store them in a designated, safe area.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for removal and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.[2]
Spill Response Workflow:
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for this compound spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
